CCG-63808
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-2-(1,3-benzothiazol-2-yl)-3-[2-(4-fluorophenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H15FN4O2S/c1-15-5-4-12-30-22(15)29-23(32-18-10-8-17(26)9-11-18)19(25(30)31)13-16(14-27)24-28-20-6-2-3-7-21(20)33-24/h2-13H,1H3/b16-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPZHFKHGSYRBNT-DTQAZKPQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C(C#N)C3=NC4=CC=CC=C4S3)OC5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C(\C#N)/C3=NC4=CC=CC=C4S3)OC5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H15FN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70211065 | |
| Record name | CCG-63808 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70211065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
620113-73-7 | |
| Record name | CCG-63808 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0620113737 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CCG-63808 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70211065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CCG-63808 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SAU68994A6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of CCG-63808
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CCG-63808 is a potent and reversible small-molecule inhibitor of Regulator of G-protein Signaling (RGS) proteins. Contrary to potential misconceptions arising from similarly named compounds, the primary molecular target of this compound is not RhoA. Instead, it allosterically inhibits the GTPase-Activating Protein (GAP) activity of RGS proteins, with a notable selectivity for RGS4. This inhibition leads to a prolongation of the active, GTP-bound state of Gα subunits of heterotrimeric G-proteins, thereby modulating a wide array of downstream cellular signaling pathways. This document provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.
Core Mechanism of Action: Inhibition of RGS Proteins
This compound functions as a reversible, allosteric inhibitor of RGS proteins.[1][2][3] RGS proteins are critical negative regulators of G-protein coupled receptor (GPCR) signaling. They act as GTPase-Activating Proteins (GAPs) for the α-subunits of heterotrimeric G-proteins (Gα). By accelerating the intrinsic GTP hydrolysis rate of Gα subunits, RGS proteins shorten the duration of their active, GTP-bound state, thus terminating downstream signaling.
This compound disrupts this process by binding to RGS proteins and inhibiting their GAP activity.[1][4] This leads to a sustained activation of Gα subunits and an amplification of signals originating from GPCRs. The inhibitory effect of this compound is reversible, as its action can be nullified by washing the compound away from the RGS protein.[1][4]
It is crucial to distinguish this compound from other chemical genetics compounds that share the "CCG-" prefix. For instance, CCG-1423 is a known inhibitor of the RhoA/MRTF-A/SRF signaling pathway.[5][6] However, the available scientific literature does not support a direct inhibitory role for this compound on RhoA. The primary and well-documented mechanism of action for this compound is the inhibition of RGS proteins.
Signaling Pathway of RGS Protein Inhibition by this compound
The following diagram illustrates the canonical G-protein signaling cycle and the point of intervention for this compound.
Caption: G-protein signaling cycle and the inhibitory action of this compound on RGS proteins.
Quantitative Data: Inhibitory Potency of this compound
The inhibitory activity of this compound has been quantified against various RGS proteins using different experimental assays, primarily Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Flow Cytometry Protein Interaction Assay (FCPIA). The IC50 values, which represent the concentration of the inhibitor required to reduce the activity by 50%, are summarized below.
| RGS Protein | Assay Type | IC50 (µM) | Reference |
| RGS4 | TR-FRET | 1.4 | [1] |
| RGS4 | FCPIA | ~10 | [1] |
| RGS19 | FCPIA | Not specified, but inhibited | [1] |
Note: The difference in IC50 values between TR-FRET and FCPIA is likely due to the different assay conditions and methodologies.[1]
Experimental Protocols
The following sections detail the methodologies for the key experiments used to characterize the mechanism of action of this compound.
[32P]GTP Single-Turnover GAP Assay
This assay directly measures the GTPase-Activating Protein (GAP) activity of RGS proteins and its inhibition by compounds like this compound.
Objective: To determine the rate of GTP hydrolysis by Gα subunits in the presence and absence of RGS proteins and inhibitors.
Methodology:
-
Preparation of [γ-32P]GTP-loaded Gα: Purified Gα subunits are incubated with [γ-32P]GTP in a low-magnesium buffer to facilitate nucleotide exchange.
-
Initiation of the reaction: The GAP reaction is initiated by adding a mixture containing Mg2+, the RGS protein, and the test compound (e.g., this compound) or vehicle control.
-
Time course analysis: At various time points, aliquots of the reaction mixture are quenched with a solution containing activated charcoal, which binds unmetabolized [γ-32P]GTP.
-
Quantification: The samples are centrifuged, and the radioactivity in the supernatant, corresponding to the released [32P]Pi, is measured using a scintillation counter.
-
Data analysis: The rate of GTP hydrolysis is calculated from the time course of [32P]Pi release. The inhibitory effect of this compound is determined by comparing the rates in the presence and absence of the compound.[1][4]
Caption: Workflow for the [32P]GTP single-turnover GAP assay.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This high-throughput assay measures the direct interaction between an RGS protein and a Gα subunit.
Objective: To quantify the binding affinity between RGS proteins and Gα subunits and to screen for inhibitors of this interaction.
Methodology:
-
Protein labeling: The Gα subunit is labeled with a donor fluorophore (e.g., a terbium chelate), and the RGS protein is labeled with an acceptor fluorophore (e.g., Alexa Fluor 488).
-
Assay setup: The labeled proteins are mixed in a microplate well in the presence of AlF4- (to stabilize the Gα-GDP-AlF4- transition state, which mimics the GTP-bound state) and the test compound or vehicle.
-
FRET measurement: The mixture is excited at the donor's excitation wavelength. If the proteins are in close proximity (i.e., binding occurs), energy is transferred from the donor to the acceptor, resulting in acceptor emission. This emission is measured after a time delay to reduce background fluorescence.
-
Data analysis: The TR-FRET signal is proportional to the extent of protein-protein interaction. The IC50 value for an inhibitor is determined by measuring the signal at various inhibitor concentrations.[1][7][8]
Caption: Workflow for the TR-FRET assay for RGS-Gα interaction.
Flow Cytometry Protein Interaction Assay (FCPIA)
FCPIA is another method to measure the interaction between RGS proteins and Gα subunits, often used as a secondary screen.
Objective: To confirm and quantify the inhibition of RGS-Gα interaction in a bead-based format.
Methodology:
-
Bead preparation: Avidin-coated microspheres are coupled with biotinylated RGS proteins.
-
Binding reaction: The RGS-coated beads are incubated with a fluorescently labeled Gα subunit (e.g., AlexaFluor 532-Gαo) and the test compound or vehicle.
-
Flow cytometry analysis: The samples are analyzed by flow cytometry. The instrument detects the beads and measures the fluorescence associated with each bead.
-
Data analysis: The bead-associated fluorescence is a quantitative measure of the amount of Gα bound to the RGS protein. The inhibition of this interaction by a compound is assessed by the reduction in fluorescence intensity.[1][9]
Caption: Workflow for the Flow Cytometry Protein Interaction Assay (FCPIA).
Conclusion
This compound is a valuable research tool for studying G-protein signaling. Its well-defined mechanism as a reversible, allosteric inhibitor of RGS proteins, particularly RGS4, allows for the specific modulation of GPCR-mediated pathways. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize and further investigate the therapeutic potential of targeting RGS proteins with compounds like this compound. It is imperative to distinguish its mechanism from that of RhoA/MRTF-A/SRF pathway inhibitors to ensure accurate experimental design and interpretation of results.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Regulators of G protein signaling (RGS) Proteins as Drug Targets: Modulating GPCR Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. Myocardin-related transcription factor A (MRTF-A) activity-dependent cell adhesion is correlated to focal adhesion kinase (FAK) activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CCG-1423: a small-molecule inhibitor of RhoA transcriptional signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of heterotrimeric G-protein and regulators of G-protein signaling interactions by time-resolved fluorescence resonance energy transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Polyplexed FCPIA (Flow Cytometry Protein Interaction Assay): A Novel High Throughput Screening Paradigm For RGS Protein Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of CCG-63808: A Reversible, Allosteric Inhibitor of Regulator of G-protein Signaling (RGS) Proteins
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
CCG-63808 is a potent, reversible, and allosteric small-molecule inhibitor of Regulator of G-protein Signaling (RGS) proteins, with notable selectivity for RGS4. Its discovery marked a significant advancement in the ability to pharmacologically modulate G-protein-coupled receptor (GPCR) signaling pathways. This technical guide provides a comprehensive overview of the discovery, development, and characterization of this compound, including detailed experimental protocols for key assays, quantitative data on its activity and selectivity, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction
Regulator of G-protein Signaling (RGS) proteins are critical negative regulators of GPCR signaling. They function as GTPase-activating proteins (GAPs) for the α-subunits of heterotrimeric G-proteins, accelerating the hydrolysis of GTP to GDP and thereby terminating the signaling cascade. The development of small-molecule inhibitors of RGS proteins, such as this compound, provides powerful tools to probe the physiological roles of RGS proteins and offers potential therapeutic avenues for diseases characterized by dysregulated GPCR signaling.
This compound was identified through a high-throughput screening campaign and was characterized as a reversible inhibitor, a key distinction from earlier identified irreversible inhibitors like CCG-4986.[1] Its allosteric mechanism of action further highlights its potential for achieving selectivity among the highly conserved family of RGS proteins.
Discovery of this compound
This compound was discovered through a comprehensive high-throughput screening (HTS) cascade designed to identify inhibitors of the RGS4-Gαo protein-protein interaction.
The primary screen utilized a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to monitor the interaction between RGS4 and Gαo. Hits from the primary screen were then subjected to a series of validation and characterization assays, including a fluorescence polarization-based competition immunoassay (FCPIA) to confirm inhibition of the protein-protein interaction and a multiplexed version of this assay to determine selectivity against a panel of RGS proteins. Finally, a functional GTPase-activating protein (GAP) assay was used to confirm the mechanism of action.
Mechanism of Action
This compound functions as an allosteric inhibitor of RGS proteins. It binds to the RGS protein and induces a conformational change that prevents its interaction with the Gα subunit. This, in turn, inhibits the GAP activity of the RGS protein, leading to a prolonged active, GTP-bound state of the Gα subunit and enhanced downstream signaling.
Quantitative Data
The inhibitory activity and selectivity of this compound against a panel of RGS proteins were determined using a multiplexed fluorescence polarization-based competition immunoassay (FCPIA). The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| RGS Protein | IC50 (µM) |
| RGS4 | 1.4 |
| RGS8 | >100 |
| RGS16 | >100 |
| RGS17 | 15 |
| RGS19 | 10 |
Table 1: Selectivity Profile of this compound against a Panel of RGS Proteins. Data obtained from multiplex FCPIA.
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for High-Throughput Screening
This assay was used for the primary high-throughput screen to identify inhibitors of the RGS4-Gαo interaction.
-
Principle: The assay measures the proximity of terbium (Tb)-labeled Gαo (donor) and Alexa Fluor 488-labeled RGS4 (acceptor). Inhibition of the interaction leads to a decrease in the FRET signal.
-
Protocol:
-
Purified, labeled proteins (Tb-Gαo and Alexa Fluor 488-RGS4) are diluted in assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 10 µM GDP, 30 µM AlCl3, 10 mM NaF, and 0.1% bovine serum albumin).
-
Test compounds (e.g., at 10 µM final concentration) are pre-incubated with the proteins for 15 minutes at room temperature in a 384-well plate.
-
The TR-FRET signal is measured using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 520 nm (acceptor) and 495 nm (donor).
-
The ratio of acceptor to donor emission is calculated to determine the extent of inhibition.
-
Multiplexed Fluorescence Polarization-Based Competition Immunoassay (FCPIA) for Selectivity Profiling
This assay was used to determine the selectivity of this compound against a panel of RGS proteins.
-
Principle: The assay measures the binding of a fluorescently labeled Gαo subunit to different RGS proteins immobilized on spectrally distinct microspheres. Inhibition of this interaction by a compound results in a decrease in fluorescence polarization.
-
Protocol:
-
Biotinylated RGS proteins are coupled to streptavidin-coated microspheres of different colors.
-
The RGS-coupled microspheres are mixed and incubated with varying concentrations of this compound for 15 minutes at room temperature in a 96-well plate.
-
Fluorescently labeled Gαo (e.g., Alexa Fluor 488-Gαo) is added, and the mixture is incubated for an additional 30 minutes.
-
The fluorescence polarization of each microsphere population is measured using a flow cytometer.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
[³²P]GTP Single-Turnover GAP Assay for Functional Validation
This assay directly measures the effect of this compound on the GTPase-activating protein (GAP) activity of RGS4.
-
Principle: The assay measures the rate of hydrolysis of [γ-³²P]GTP to [γ-³²P]GDP and free ³²P-phosphate by the Gαo subunit in the presence and absence of RGS4 and the inhibitor.
-
Protocol:
-
Purified Gαo is pre-loaded with [γ-³²P]GTP in a low-magnesium buffer.
-
The GTPase reaction is initiated by the addition of MgCl₂ and purified RGS4, with or without this compound.
-
The reaction is allowed to proceed for a defined time at room temperature and is then quenched by the addition of activated charcoal.
-
The amount of free ³²P-phosphate is quantified by scintillation counting of the supernatant after centrifugation.
-
The rate of GTP hydrolysis is calculated to determine the inhibitory effect of this compound on RGS4 GAP activity.
-
Conclusion
This compound represents a valuable chemical probe for studying the roles of RGS proteins in cellular signaling. Its reversible and allosteric mechanism of action, coupled with its selectivity for RGS4, makes it a superior tool compared to earlier, irreversible inhibitors. The detailed methodologies and data presented in this guide provide a comprehensive resource for researchers interested in utilizing this compound to investigate the intricacies of GPCR signaling and to explore the therapeutic potential of RGS protein inhibition.
References
An In-depth Technical Guide to CCG-63808: A Reversible Inhibitor of Regulator of G-protein Signaling (RGS) Proteins
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental evaluation of CCG-63808, a pivotal small molecule inhibitor of Regulator of G-protein Signaling (RGS) proteins.
Core Chemical and Physical Properties
This compound is a pink to red solid compound identified as a reversible and allosteric inhibitor of RGS proteins, with notable activity against RGS4.[1] Its chemical and physical properties are summarized below for easy reference.
| Property | Value |
| IUPAC Name | (2E)-2-(1,3-benzothiazol-2-yl)-3-[2-(4-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile |
| Molecular Formula | C₂₅H₁₅FN₄O₂S |
| Molecular Weight | 454.48 g/mol |
| CAS Number | 620113-73-7 |
| Appearance | Pink to red solid |
| Solubility | Soluble in DMSO |
| SMILES | N#C/C(C1=NC2=CC=CC=C2S1)=C\C3=C(N=C4C(C)=CC=CN4C3=O)OC5=CC=C(C=C5)F |
Mechanism of Action: Targeting GPCR Signaling
This compound functions as a reversible inhibitor of RGS proteins, which are critical negative regulators of G-protein coupled receptor (GPCR) signaling.[2] RGS proteins accelerate the intrinsic GTPase activity of Gα subunits, leading to the termination of the signal initiated by GPCR activation. By inhibiting RGS proteins, this compound effectively prolongs the active, GTP-bound state of Gα subunits, thereby enhancing GPCR signaling pathways.
The primary target of this compound is RGS4, a member of the R4 family of RGS proteins.[1] It has been shown to be a reversible, allosteric inhibitor, distinguishing it from earlier irreversible inhibitors like CCG-4986.[1]
Below is a diagram illustrating the canonical GPCR signaling pathway and the point of intervention by this compound.
Quantitative Biological Activity
The inhibitory activity of this compound has been quantified using various biochemical and cell-based assays. The half-maximal inhibitory concentration (IC₅₀) values provide a measure of its potency against different RGS proteins.
| Assay Type | RGS Protein | IC₅₀ (µM) | Reference |
| TR-FRET | RGS4 | 1.4 | [3] |
| FCPIA | RGS4 | ~10 | [3] |
| FCPIA | RGS8 | >100 | [3] |
| FCPIA | RGS16 | >100 | [3] |
| FCPIA | RGS19 | ~21 | [3] |
| FCPIA | RGS7 | No activity | [3] |
Detailed Experimental Protocols
The characterization of this compound has relied on several key in vitro assays. Detailed methodologies for these experiments are provided below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to measure the inhibition of the RGS4-Gαo protein-protein interaction.
Principle: TR-FRET combines time-resolved fluorescence with fluorescence resonance energy transfer.[4][5] An energy donor fluorophore (e.g., Europium chelate on an anti-tag antibody) and an acceptor fluorophore (e.g., on a different antibody or directly on a protein) are brought into proximity by a biological interaction. Excitation of the donor leads to energy transfer to the acceptor, which then emits light at a specific wavelength.[5] Inhibition of the interaction by a compound like this compound prevents this energy transfer.
Workflow Diagram:
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO and create a serial dilution series.
-
Reconstitute purified, biotinylated RGS4 and His-tagged Gαo proteins in an appropriate assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1% BSA, 0.1% Lubrol, pH 8.0).
-
Prepare solutions of Europium-labeled anti-His antibody (donor) and streptavidin-XL665 (acceptor).
-
-
Assay Procedure:
-
In a 384-well low-volume microplate, add the this compound dilutions.
-
Add a pre-incubated mixture of biotinylated RGS4 and streptavidin-XL665 to all wells.
-
Add a mixture of His-tagged Gαo and Europium-labeled anti-His antibody to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Read the plate using a TR-FRET-compatible microplate reader.
-
Calculate the emission ratio (665 nm / 620 nm).
-
Plot the emission ratio against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Flow Cytometry Protein Interaction Assay (FCPIA)
FCPIA is a bead-based assay used to quantify protein-protein interactions.[6][7]
Principle: One protein (e.g., RGS4) is immobilized on fluorescently distinct polystyrene beads.[7] These beads are then incubated with a fluorescently labeled binding partner (e.g., Gαo). The amount of bead-associated fluorescence, measured by a flow cytometer, is proportional to the extent of the protein-protein interaction.[7] Inhibitors will reduce the fluorescent signal.
Workflow Diagram:
Detailed Protocol:
-
Bead Preparation:
-
Couple biotinylated RGS proteins to streptavidin-coated microspheres. Different RGS proteins can be coupled to spectrally distinct bead sets for multiplex analysis.[8]
-
Wash the beads to remove any unbound RGS protein.
-
-
Assay Procedure:
-
Aliquot the RGS-coated beads into a 96-well filter-bottom plate.
-
Add serial dilutions of this compound to the wells and incubate for approximately 15 minutes at room temperature.[8]
-
Prepare fluorescently labeled Gαo in its active, transition state-like conformation (Gαo-GDP-AlF₄⁻).
-
Add the fluorescently labeled Gαo to the wells and incubate for 30 minutes at room temperature.[8]
-
-
Data Acquisition and Analysis:
-
Analyze the samples using a flow cytometer capable of distinguishing the bead sets and quantifying the associated fluorescence.
-
Determine the median fluorescence intensity (MFI) for each bead population.
-
Plot the MFI against the inhibitor concentration and fit the data to determine the IC₅₀ value.
-
Single-Turnover [\³²P]GTPase Assay
This assay directly measures the GTPase-accelerating protein (GAP) activity of RGS proteins and its inhibition by compounds like this compound.[1]
Principle: The assay measures the hydrolysis of radioactively labeled [γ-³²P]GTP to GDP and free [³²P]phosphate by a Gα subunit.[9] The GAP activity of an RGS protein is observed as an increased rate of [³²P]phosphate release.[9] An inhibitor of the RGS protein will reduce this accelerated rate of GTP hydrolysis.
Workflow Diagram:
Detailed Protocol:
-
Preparation of [γ-³²P]GTP-loaded Gαo:
-
Incubate purified Gαo with [γ-³²P]GTP in a buffer containing EDTA to facilitate nucleotide exchange.
-
-
Assay Procedure:
-
In a reaction tube, combine the assay buffer, RGS4, and the desired concentration of this compound.
-
Initiate the reaction by adding the [γ-³²P]GTP-loaded Gαo and a solution containing MgCl₂ and a high concentration of unlabeled GTP.
-
At various time points, remove aliquots of the reaction and quench them by adding a slurry of activated charcoal, which binds unhydrolyzed GTP.
-
-
Data Acquisition and Analysis:
-
Pellet the charcoal by centrifugation.
-
Measure the amount of [³²P]phosphate in the supernatant using a scintillation counter.
-
Plot the amount of [³²P]phosphate released over time and determine the initial rate of GTP hydrolysis from the slope of the linear portion of the curve. Compare the rates in the presence and absence of the inhibitor to determine the extent of inhibition.
-
Conclusion
This compound is a valuable chemical probe for studying the role of RGS proteins in GPCR signaling. Its reversible nature and selectivity for certain RGS family members make it a significant tool for dissecting the complexities of G-protein regulation. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and the development of novel modulators of RGS protein function.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. poly-dtech.com [poly-dtech.com]
- 5. columbiabiosciences.com [columbiabiosciences.com]
- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 7. Use of Flow Cytometric Methods to Quantify Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. RGS4 and GAIP are GTPase-activating proteins for Gqα and block activation of phospholipase Cβ by γ-thio-GTP-Gqα - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of RGS Proteins in GPCR Signaling: A Technical Guide for Researchers
An In-depth Exploration of Regulator of G Protein Signaling (RGS) Proteins as Key Modulators and Therapeutic Targets in G Protein-Coupled Receptor Pathways.
Introduction
G protein-coupled receptors (GPCRs) constitute the largest and most diverse group of membrane receptors in eukaryotes, playing a crucial role in cellular signaling and representing a major target class for drug development. The duration and intensity of GPCR signaling are tightly controlled by a sophisticated network of regulatory proteins. Among these, the Regulator of G protein Signaling (RGS) proteins have emerged as critical players, acting as potent negative modulators of GPCR-mediated signal transduction. This technical guide provides a comprehensive overview of the role of RGS proteins in GPCR signaling, their classification, mechanism of action, and the experimental methodologies used to study their function, tailored for researchers, scientists, and drug development professionals.
The Core Mechanism: GTPase-Activating Proteins (GAPs)
The signaling cascade initiated by GPCR activation involves the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gα subunit of heterotrimeric G proteins, leading to the dissociation of the Gα-GTP and Gβγ subunits, both of which can modulate the activity of downstream effectors. The intrinsic GTPase activity of the Gα subunit eventually leads to the hydrolysis of GTP to GDP, resulting in the re-association of the Gα-GDP and Gβγ subunits and the termination of the signal.[1]
RGS proteins function as GTPase-Activating Proteins (GAPs), dramatically accelerating the intrinsic rate of GTP hydrolysis by the Gα subunit.[1] By stabilizing the transition state of the Gα subunit for GTP hydrolysis, RGS proteins significantly shorten the lifespan of the active Gα-GTP state, thereby terminating the signaling event.[1] This action effectively dampens the amplitude and duration of GPCR signaling.
Classification and Domain Architecture of RGS Proteins
The RGS protein family is a large and diverse group of intracellular proteins, with over 20 members in humans, all sharing a conserved ~120 amino acid RGS domain responsible for their GAP activity.[1][2] They are classified into several subfamilies based on sequence homology and the presence of additional functional domains that contribute to their specific localization, regulation, and interaction with other signaling partners.
Quantitative Analysis of RGS Protein Function
The efficacy and selectivity of RGS proteins are determined by their GTPase-accelerating (GAP) activity towards different Gα subunits and their expression levels in specific tissues and cell types.
GTPase-Activating Protein (GAP) Activity
The GAP activity of RGS proteins is a key determinant of their regulatory function. The following table summarizes the GAP activity (k_GAP, s⁻¹) of a selection of human RGS proteins for various Gα subunits, as determined by in-cell BRET-based assays.[3]
| RGS Protein | Gα Subunit | k_GAP (s⁻¹) |
| RGS1 | Gαi1 | 0.63 ± 0.04 |
| Gαo | 0.82 ± 0.05 | |
| Gαq | 0.45 ± 0.03 | |
| RGS2 | Gαi1 | 0.02 ± 0.01 |
| Gαo | 0.03 ± 0.01 | |
| Gαq | 0.95 ± 0.06 | |
| RGS4 | Gαi1 | 1.21 ± 0.07 |
| Gαo | 1.58 ± 0.09 | |
| Gαq | 0.28 ± 0.02 | |
| RGS5 | Gαi1 | 0.11 ± 0.01 |
| Gαo | 0.15 ± 0.01 | |
| Gαq | 1.32 ± 0.08 | |
| RGS9 | Gαi1 | 0.01 ± 0.01 |
| Gαo | 2.15 ± 0.12 | |
| Gαq | 0.01 ± 0.01 | |
| RGS11 | Gαi1 | 0.01 ± 0.01 |
| Gαo | 1.89 ± 0.11 | |
| Gαq | 0.01 ± 0.01 | |
| RGS17 | Gαi1 | 0.03 ± 0.01 |
| Gαo | 0.04 ± 0.01 | |
| Gαz | 0.78 ± 0.05 |
Data adapted from Masuho et al., 2020.[3]
Tissue-Specific Expression of RGS Proteins
The expression of RGS proteins varies significantly across different tissues, which contributes to the tissue-specific regulation of GPCR signaling. The following table presents a summary of the relative mRNA expression levels of several RGS proteins in various human tissues.
| RGS Protein | Brain | Heart | Lung | Lymphocytes |
| RGS1 | Low | Low | High | High |
| RGS2 | Low | Moderate | High | Moderate |
| RGS3 | Broad | Moderate | Low | Low |
| RGS4 | High | Moderate | Low | Low |
| RGS5 | Low | High | Low | Low |
| RGS7 | High | Low | Low | Low |
| RGS8 | High | Low | Low | Low |
| RGS9 | High (Striatum) | Low | Low | Low |
| RGS10 | Broad | Low | Low | Low |
| RGS11 | High | Low | Low | Low |
| RGS12 | Broad | Low | Low | Low |
| RGS13 | Low | Low | Low | High |
| RGS14 | Broad | Low | Low | Low |
| RGS16 | Low | Moderate | High | Moderate |
| RGS17 | High | Low | Low | Low |
| RGS18 | Low | Low | Low | High |
| GAIP (RGS19) | Low | Low | Low | High |
Expression levels are summarized from Larminie et al., 2004.[4]
GPCR Signaling Pathways with and without RGS Proteins
The presence of RGS proteins fundamentally alters the dynamics of GPCR signaling, leading to a more rapid termination of the signal.
Experimental Protocols for Studying RGS Protein Function
A variety of in vitro and in-cell assays are employed to characterize the function and interactions of RGS proteins.
GTPase-Activating Protein (GAP) Assay (In Vitro Single-Turnover)
This assay directly measures the ability of an RGS protein to accelerate the GTP hydrolysis rate of a Gα subunit.
Methodology:
-
Preparation of [γ-³²P]GTP-loaded Gα: Purified Gα subunits are incubated with [γ-³²P]GTP in a low-magnesium buffer to facilitate nucleotide exchange.
-
Initiation of the Reaction: The GAP assay is initiated by adding a mixture of the purified RGS protein and a solution containing excess unlabeled GTP and MgCl₂ to the [γ-³²P]GTP-loaded Gα.
-
Time-Course Measurement: Aliquots of the reaction are taken at various time points and quenched with a solution containing activated charcoal, which binds unmetabolized [γ-³²P]GTP.
-
Quantification of Hydrolysis: The samples are centrifuged, and the amount of released ³²Pi in the supernatant is quantified using a scintillation counter.
-
Data Analysis: The rate of GTP hydrolysis is determined by plotting the amount of ³²Pi released over time. The GAP activity is calculated as the fold-increase in the hydrolysis rate in the presence of the RGS protein compared to the intrinsic rate of the Gα subunit alone.
Co-Immunoprecipitation (Co-IP)
Co-IP is used to demonstrate the physical interaction between an RGS protein and its Gα subunit partner within a cellular context.
Methodology:
-
Cell Lysis: Cells co-expressing the tagged RGS protein and Gα subunit are lysed in a non-denaturing buffer to preserve protein-protein interactions.
-
Immunoprecipitation: The cell lysate is incubated with an antibody specific to the tag on the RGS protein. The antibody-RGS protein-Gα complex is then captured using protein A/G-conjugated beads.
-
Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: The eluted proteins are separated by SDS-PAGE and transferred to a membrane. The presence of the Gα subunit is then detected by immunoblotting with an antibody specific to the Gα protein or its tag.
Bioluminescence Resonance Energy Transfer (BRET) Assay
BRET is a powerful technique to monitor protein-protein interactions in living cells in real-time.
Methodology:
-
Construct Preparation: The RGS protein is fused to a Renilla luciferase (RLuc) donor, and the Gα subunit is fused to a yellow fluorescent protein (YFP) acceptor.
-
Cell Transfection: Cells are co-transfected with the RGS-RLuc and Gα-YFP constructs.
-
BRET Measurement: The transfected cells are treated with the RLuc substrate, coelenterazine. If the RGS and Gα proteins are in close proximity (<10 nm), the energy from the luciferase-catalyzed reaction is transferred to the YFP, resulting in light emission at the YFP's characteristic wavelength.
-
Data Acquisition: The light emission from both the donor (RLuc) and the acceptor (YFP) are measured using a microplate reader.
-
BRET Ratio Calculation: The BRET ratio is calculated as the ratio of the acceptor emission to the donor emission. An increase in the BRET ratio indicates a direct interaction between the RGS protein and the Gα subunit.[5]
RGS Proteins as Therapeutic Targets
The critical role of RGS proteins in modulating GPCR signaling has positioned them as attractive therapeutic targets for a wide range of diseases, including cardiovascular disorders, neurological conditions, and cancer.[6] The development of small molecule inhibitors or activators of specific RGS proteins offers the potential for a more targeted modulation of GPCR pathways compared to traditional receptor agonists or antagonists.
Conclusion
RGS proteins are indispensable regulators of GPCR signaling, providing a crucial mechanism for the termination of G protein-mediated cellular responses. Their diverse family members, characterized by a conserved RGS domain and various auxiliary domains, exhibit distinct Gα subunit specificities and tissue expression patterns, allowing for precise control of a vast array of physiological processes. The continued elucidation of their complex roles through advanced experimental techniques will undoubtedly pave the way for the development of novel therapeutic strategies targeting the intricate network of GPCR signaling.
References
- 1. Regulator of G protein signaling - Wikipedia [en.wikipedia.org]
- 2. Regulator of G protein signaling - Proteopedia, life in 3D [proteopedia.org]
- 3. A Global Map of G Protein Signaling Regulation by RGS Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective expression of regulators of G-protein signaling (RGS) in the human central nervous system [pubmed.ncbi.nlm.nih.gov]
- 5. Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to Small Molecule RGS Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of RGS Proteins in GPCR Signaling
Regulator of G protein Signaling (RGS) proteins are critical intracellular signaling hubs that function as potent negative modulators of G protein-coupled receptor (GPCR) signaling.[1][2] GPCRs, upon activation by an extracellular ligand, catalyze the exchange of GDP for GTP on the α-subunit of heterotrimeric G proteins. This leads to the dissociation of the Gα-GTP and Gβγ subunits, both of which can modulate the activity of downstream effectors.[2] RGS proteins accelerate the intrinsic GTPase activity of Gα subunits, promoting the hydrolysis of GTP to GDP.[3] This action effectively terminates the signal by facilitating the re-association of the inactive Gα-GDP subunit with the Gβγ dimer, preparing the system for subsequent rounds of signaling.[2]
There are over 20 identified RGS proteins in humans, categorized into several families based on sequence homology and the presence of additional functional domains.[4] The tissue-specific expression patterns and their roles in various pathophysiological processes, including neurological disorders, cancer, and cardiovascular diseases, have positioned RGS proteins as attractive therapeutic targets.[4][5] Small molecule inhibitors of RGS proteins offer a promising strategy to potentiate GPCR signaling, which could enhance the efficacy of existing agonist therapies or provide novel therapeutic interventions.[6]
Mechanism of Action of Small Molecule RGS Inhibitors
The development of small molecule inhibitors that directly target the large and relatively featureless protein-protein interaction (PPI) interface between RGS and Gα subunits has proven challenging.[6] Consequently, a significant number of discovered small molecule RGS inhibitors function through an allosteric mechanism.[7][8] These inhibitors bind to sites on the RGS protein that are distinct from the Gα interaction surface.[5][8]
A common mechanism involves the covalent modification of cysteine residues within a binding pocket that acts as an allosteric regulatory site.[5][8] Binding of the inhibitor to this site induces a conformational change in the RGS protein, which in turn disrupts its ability to interact with the Gα subunit.[5][8] This allosteric inhibition prevents the RGS protein from performing its GTPase-accelerating protein (GAP) function, thereby prolonging the active state of the Gα subunit and enhancing downstream signaling.[9]
dot
Quantitative Data on Small Molecule RGS Inhibitors
The following table summarizes the in vitro potency (IC50) of several well-characterized small molecule RGS inhibitors against various RGS proteins. The data is primarily derived from Flow Cytometry Protein Interaction Assays (FCPIA), which measure the disruption of the RGS-Gα interaction.
| Compound | Target RGS | IC50 (nM) | Selectivity Highlights | Reference(s) |
| CCG-50014 | RGS4 | 30 | >100-fold selective for RGS4 over RGS8 and RGS16. | [1][7][10][11] |
| RGS8 | 11,000 | [2][10] | ||
| RGS16 | 3,500 | [10] | ||
| RGS19 | 120 | [10] | ||
| CCG-203769 | RGS4 | 17 | >4500-fold selective for RGS4 over RGS8. | [5][8] |
| RGS8 | >60,000 | [5] | ||
| RGS16 | 6,000 | [5] | ||
| RGS19 | 140 | [5] | ||
| CCG-63802 | RGS4 | Low µM | Selective for RGS4 > RGS19 = RGS16 > RGS8. | [9] |
| CCG-4986 | RGS4 | 3,000 - 5,000 | Selective for RGS4 over RGS8. | [3] |
Experimental Protocols
Protein Expression and Purification
Successful in vitro characterization of RGS inhibitors relies on the availability of highly pure and functional RGS and Gα proteins.
Protocol for Recombinant RGS and Gα Protein Purification:
-
Expression:
-
Transform E. coli expression strains (e.g., BL21(DE3)) with plasmids encoding the desired RGS or Gα protein, often as a fusion with an affinity tag (e.g., His-tag, Maltose Binding Protein (MBP)-tag).
-
Grow the bacterial culture to mid-log phase (OD600 ≈ 0.6-0.8) at 37°C.
-
Induce protein expression with an appropriate inducer (e.g., IPTG) and continue incubation at a lower temperature (e.g., 18-25°C) overnight to enhance protein solubility.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer containing protease inhibitors, lysozyme, and a mild detergent.
-
Lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by ultracentrifugation to remove cell debris.
-
-
Affinity Chromatography:
-
Load the clarified lysate onto an affinity chromatography column corresponding to the protein's tag (e.g., Ni-NTA agarose for His-tagged proteins).
-
Wash the column extensively with a wash buffer containing a low concentration of imidazole to remove non-specifically bound proteins.
-
Elute the target protein with an elution buffer containing a high concentration of imidazole.
-
-
Further Purification (Optional):
-
For higher purity, perform additional purification steps such as ion-exchange chromatography or size-exclusion chromatography.
-
-
Quality Control:
-
Assess the purity of the protein by SDS-PAGE and determine the concentration using a protein assay (e.g., Bradford or BCA). Confirm the protein's identity by Western blotting or mass spectrometry.
-
Flow Cytometry Protein Interaction Assay (FCPIA)
FCPIA is a high-throughput method to quantify the interaction between RGS proteins and their Gα partners and to screen for inhibitors of this interaction.[3][12][13]
Protocol for FCPIA:
-
Bead Coupling:
-
Gα Labeling and Activation:
-
Inhibitor Screening:
-
Data Acquisition:
-
The plate is read on a flow cytometer. The instrument identifies the beads and quantifies the bead-associated fluorescence, which is proportional to the amount of Gα bound to the RGS protein.[12]
-
A decrease in fluorescence in the presence of a compound indicates inhibition of the RGS-Gα interaction.[12]
-
Cell-Based Calcium Mobilization Assay
This assay is used to assess the functional activity of RGS inhibitors in a cellular context, particularly for RGS proteins that regulate Gq-coupled GPCRs.
Protocol for Calcium Mobilization Assay:
-
Cell Culture and Transfection:
-
Use a cell line (e.g., HEK293) that endogenously or recombinantly expresses a Gq-coupled GPCR of interest.
-
If necessary, co-transfect the cells with the RGS protein of interest. For controlled experiments, an inducible expression system (e.g., tetracycline-inducible) for the RGS protein is advantageous.[14]
-
-
Dye Loading:
-
Compound Incubation:
-
Incubate the dye-loaded cells with the small molecule RGS inhibitors.
-
-
GPCR Stimulation and Signal Detection:
-
Stimulate the GPCR with a known agonist. This will activate the Gq pathway, leading to the release of intracellular calcium stores and an increase in fluorescence.[16]
-
The fluorescence intensity is monitored in real-time using a fluorescence plate reader (e.g., FLIPR or FlexStation).[17]
-
An effective RGS inhibitor will potentiate the agonist-induced calcium signal, as the inhibition of RGS activity leads to a more sustained Gq activation.
-
GTPase-Glo™ Assay
This biochemical assay directly measures the GTPase-accelerating protein (GAP) activity of RGS proteins and its inhibition by small molecules.[4]
Protocol for GTPase-Glo™ Assay:
-
GTPase Reaction:
-
Set up a reaction containing the purified Gα subunit, GTP, and the purified RGS protein in a suitable reaction buffer.[4]
-
In parallel, set up reactions including the test compounds.
-
Incubate the reactions to allow for GTP hydrolysis. The RGS protein will accelerate the conversion of GTP to GDP by the Gα subunit.[4]
-
-
GTP Detection:
-
After the incubation period, add the GTPase-Glo™ Reagent. This reagent depletes the remaining GTP in a reaction that generates ATP.[18]
-
-
Luminescence Measurement:
-
Add a Detection Reagent containing luciferase and luciferin. The amount of light produced is proportional to the amount of ATP generated, which is in turn proportional to the amount of GTP remaining after the GTPase reaction.[18]
-
A potent RGS inhibitor will decrease the GAP activity of the RGS protein, resulting in less GTP hydrolysis and a higher luminescent signal.[18]
-
Mandatory Visualizations
dot
dot
References
- 1. researchgate.net [researchgate.net]
- 2. Regulators of G protein signaling (RGS) Proteins as Drug Targets: Modulating GPCR Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of small-molecule inhibitors of RGS4 using a high-throughput flow cytometry protein interaction assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. Conformational dynamics of a regulator of G-protein signaling protein reveals a mechanism of allosteric inhibition by a small molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small Molecule Inhibitors of Regulators of G Protein Signaling (RGS) Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reversible, allosteric small-molecule inhibitors of regulator of G protein signaling proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Allosteric Inhibition of the Regulator of G Protein Signaling–Gα Protein–Protein Interaction by CCG-4986 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. publish.uwo.ca [publish.uwo.ca]
- 11. researchgate.net [researchgate.net]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. Use of Flow Cytometric Methods to Quantify Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. benchchem.com [benchchem.com]
- 16. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 17. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 18. GTPase-Glo™ Assay Protocol [promega.sg]
Principles of RGS Protein Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Regulator of G protein Signaling (RGS) proteins are critical negative regulators of G protein-coupled receptor (GPCR) signaling pathways. By acting as GTPase-activating proteins (GAPs) for the α-subunits of heterotrimeric G proteins, RGS proteins accelerate the hydrolysis of GTP to GDP, thereby terminating the signal initiated by GPCR activation. This crucial role in signal attenuation has positioned RGS proteins as promising therapeutic targets for a variety of diseases, including those affecting the central nervous system and cardiovascular system. This guide provides an in-depth overview of the core principles of RGS protein inhibition, including the underlying signaling pathways, mechanisms of inhibition, and detailed experimental protocols for studying these interactions.
The RGS Protein Signaling Pathway
GPCR signaling is a fundamental cellular communication mechanism. The cycle begins when a ligand binds to a GPCR, inducing a conformational change that allows the receptor to activate a heterotrimeric G protein (composed of Gα, Gβ, and Gγ subunits). This activation promotes the exchange of GDP for GTP on the Gα subunit, causing its dissociation from the Gβγ dimer. Both the GTP-bound Gα subunit and the Gβγ dimer can then interact with downstream effector proteins to propagate the cellular response.
The signaling is terminated when the Gα subunit hydrolyzes the bound GTP back to GDP, a process that is intrinsically slow. RGS proteins dramatically accelerate this GTP hydrolysis step, effectively acting as a brake on the signaling cascade. By binding to the active, GTP-bound Gα subunit, RGS proteins stabilize the transition state of the GTPase reaction, leading to a rapid return to the inactive, GDP-bound state. The Gα-GDP subunit then reassociates with the Gβγ dimer, completing the cycle.
The core principle of RGS protein inhibition lies in disrupting the interaction between the RGS protein and the Gα subunit. By preventing this interaction, inhibitors can prolong the active state of the Gα subunit, thereby potentiating GPCR signaling.
Figure 1. The G protein cycle and the role of RGS protein inhibition.
Mechanisms of RGS Protein Inhibition
The primary mechanism for inhibiting RGS protein function is the disruption of the protein-protein interaction (PPI) between the RGS domain and the switch regions of the Gα subunit. Small molecule inhibitors have been developed that achieve this through several distinct mechanisms:
-
Covalent Inhibition: Many potent RGS inhibitors act by forming a covalent bond with cysteine residues within the RGS protein. These cysteines may be located directly at the Gα binding interface or at allosteric sites, where their modification induces a conformational change that prevents Gα binding.
-
Non-covalent (Reversible) Inhibition: Reversible inhibitors bind to the RGS protein through non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. These inhibitors can be competitive, binding directly to the Gα interaction site, or allosteric, binding to a remote site to modulate the protein's conformation.
-
Allosteric Inhibition: Some inhibitors bind to sites on the RGS protein that are distinct from the Gα binding pocket. This binding event induces a conformational change in the RGS protein that reduces its affinity for the Gα subunit.
Figure 2. Mechanisms of small molecule inhibition of RGS proteins.
Quantitative Data on RGS Protein Inhibitors
The potency of RGS inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of inhibitor required to reduce RGS activity by 50%. The following table summarizes the IC50 values for several well-characterized RGS inhibitors against various RGS proteins.
| Inhibitor | Target RGS | IC50 (µM) | Mechanism | Citation |
| CCG-4986 | RGS4 | 3-5 | Covalent | [1] |
| CCG-50014 | RGS4 | 0.03 | Covalent | [2] |
| CCG-63802 | RGS4 | 1.9 | Reversible, Allosteric | [3] |
| CCG-203769 | RGS4 | 0.017 | Covalent | [4] |
| BMS-192364 | RGS (Gq) | Not specified | Stabilizes inactive Gα-RGS complex | [3] |
| Z55660043 | RGS14 | 2.3 | Non-covalent | [3] |
Experimental Protocols
The discovery and characterization of RGS protein inhibitors rely on a variety of biochemical and cell-based assays. Below are detailed methodologies for three key experiments.
Flow Cytometry Protein Interaction Assay (FCPIA)
This high-throughput assay directly measures the interaction between an RGS protein and a Gα subunit.
Objective: To quantify the binding affinity between an RGS protein and a Gα subunit and to screen for small molecule inhibitors of this interaction.
Materials:
-
Avidin-coated polystyrene beads (e.g., Luminex beads)
-
Biotinylated RGS protein
-
Fluorescently labeled Gα subunit (e.g., AlexaFluor 532-Gαo)
-
Bead Coupling Buffer (BCB): PBS, pH 8.0, supplemented with 1% BSA
-
Flow Buffer (FB): 50 mM HEPES, 100 mM NaCl, 0.1% Lubrol, 1% BSA, pH 8.0
-
Activation solution: 10 mM GDP, 50 mM MgCl2, 50 µM AlCl3, 50 mM NaF in FB
-
96-well microplates
-
Flow cytometer with a plate reader
Procedure:
-
Bead Coupling:
-
Wash avidin-coated beads three times with BCB by centrifugation and resuspension.
-
Resuspend the beads in BCB and add biotinylated RGS protein to a final concentration of 40 nM.
-
Incubate for 30 minutes at room temperature with gentle mixing.
-
Wash the beads three times with BCB to remove unbound RGS protein.
-
Resuspend the RGS-coupled beads in FB.
-
-
Inhibitor Screening:
-
Dispense 50 µL of the RGS-coupled bead suspension into each well of a 96-well plate.
-
Add the test compounds at various concentrations to the wells and incubate for 10 minutes at room temperature.
-
Prepare the activated fluorescent Gα subunit by incubating it with the activation solution for 10 minutes.
-
Add 50 µL of the activated fluorescent Gα subunit to each well.
-
Incubate the plate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Analyze the plate on a flow cytometer, measuring the bead-associated fluorescence in each well. A decrease in fluorescence indicates inhibition of the RGS-Gα interaction.
-
Figure 3. Workflow for the Flow Cytometry Protein Interaction Assay (FCPIA).
In Vitro GTPase Assay
This assay measures the ability of an RGS protein to accelerate the GTP hydrolysis rate of a Gα subunit.
Objective: To determine the GTPase-activating protein (GAP) activity of an RGS protein and to assess the effect of inhibitors on this activity.
Materials:
-
Purified Gα subunit
-
Purified RGS protein
-
[γ-³²P]GTP
-
GTPase reaction buffer: 50 mM HEPES, pH 8.0, 100 mM NaCl, 1 mM DTT, 5 mM MgCl2
-
Stop solution: 5% activated charcoal in 20 mM phosphoric acid
-
Scintillation counter
Procedure:
-
Gα Loading with [γ-³²P]GTP:
-
Incubate the purified Gα subunit with [γ-³²P]GTP in the absence of Mg²⁺ to allow for nucleotide exchange.
-
-
GTPase Reaction:
-
Initiate the GTPase reaction by adding MgCl2 to the Gα-[γ-³²P]GTP complex in the presence or absence of the RGS protein and the test inhibitor.
-
Incubate the reaction at 30°C.
-
-
Quenching and Separation:
-
At various time points, quench the reaction by adding the stop solution. The charcoal will bind to the unhydrolyzed [γ-³²P]GTP.
-
Centrifuge the samples to pellet the charcoal.
-
-
Measurement of Hydrolysis:
-
Measure the amount of released ³²Pi in the supernatant using a scintillation counter. An increase in the rate of ³²Pi release in the presence of the RGS protein indicates GAP activity. A reduction in this rate in the presence of an inhibitor indicates its inhibitory effect.
-
Figure 4. Workflow for the in vitro GTPase assay.
Cell-Based Calcium Mobilization Assay
This assay is used to screen for RGS inhibitors in a cellular context by measuring their effect on GPCR-mediated calcium signaling.[5]
Objective: To identify cell-permeable RGS inhibitors that can potentiate Gq-coupled GPCR signaling.
Materials:
-
HEK293 cells stably expressing a Gq-coupled GPCR (e.g., M3 muscarinic receptor) and a doxycycline-inducible RGS protein (e.g., RGS4).
-
Cell culture medium and reagents.
-
Doxycycline.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
GPCR agonist (e.g., carbachol for M3 receptor).
-
Fluorescence plate reader with automated liquid handling.
Procedure:
-
Cell Culture and RGS Induction:
-
Culture the HEK293 cells in appropriate medium.
-
Induce the expression of the RGS protein by treating the cells with doxycycline for 24-48 hours. A control group of cells should be left untreated.
-
-
Dye Loading:
-
Wash the cells with assay buffer.
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) by incubating them in the dark at 37°C for 30-60 minutes.
-
-
Assay Performance:
-
Wash the cells to remove excess dye.
-
Add the test compounds to the cells and incubate for a defined period.
-
Place the plate in the fluorescence plate reader.
-
Measure the baseline fluorescence.
-
Add the GPCR agonist to stimulate calcium release and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
The increase in fluorescence upon agonist stimulation reflects the intracellular calcium concentration. In RGS-expressing cells, the calcium signal will be attenuated. An effective RGS inhibitor will reverse this attenuation, leading to a stronger calcium signal.
-
Figure 5. Workflow for the cell-based calcium mobilization assay.
Conclusion
RGS proteins represent a compelling class of drug targets for modulating GPCR signaling pathways with high specificity. The development of potent and selective RGS inhibitors is a rapidly advancing field, driven by a deeper understanding of their structure and function, as well as the application of innovative screening technologies. The principles and experimental methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of RGS protein inhibition.
References
- 1. Extraction and Purification of Functional G Protein-Coupled Receptors from Expression Systems | Thermo Fisher Scientific - KR [thermofisher.com]
- 2. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assay of RGS protein activity in vitro using purified components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. publish.uwo.ca [publish.uwo.ca]
- 5. A Homogenous Bioluminescent System for Measuring GTPase, GTPase Activating Protein, and Guanine Nucleotide Exchange Factor Activities - PMC [pmc.ncbi.nlm.nih.gov]
CCG-63808: A Technical Guide to its Inhibition of GTPase-Accelerating Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
CCG-63808 is a reversible, allosteric small-molecule inhibitor of Regulator of G protein Signaling (RGS) proteins, with notable selectivity for RGS4. RGS proteins are critical negative regulators of G protein-coupled receptor (GPCR) signaling, functioning as GTPase-accelerating proteins (GAPs) for the α-subunits of heterotrimeric G proteins. By inhibiting the GAP function of RGS4, this compound effectively prolongs the active, GTP-bound state of Gα subunits, thereby modulating downstream signaling pathways. This document provides a comprehensive overview of the biochemical and cellular effects of this compound on GTPase activity, detailed experimental protocols for its characterization, and a summary of its quantitative parameters.
Introduction
G protein-coupled receptors (GPCRs) constitute the largest family of cell surface receptors and are involved in a vast array of physiological processes. Their signaling is mediated by heterotrimeric G proteins, which consist of an α, β, and γ subunit. Upon GPCR activation, the Gα subunit exchanges GDP for GTP, leading to its dissociation from the Gβγ dimer and subsequent interaction with downstream effectors. The intrinsic GTPase activity of the Gα subunit hydrolyzes GTP to GDP, terminating the signal.
Regulator of G protein Signaling (RGS) proteins significantly accelerate this intrinsic GTPase activity, acting as GTPase-accelerating proteins (GAPs)[1]. This GAP activity is crucial for the rapid termination of GPCR signaling. RGS proteins, therefore, represent important nodes for modulating G protein signaling. Small-molecule inhibitors of RGS proteins, such as this compound, are valuable tools for studying the physiological roles of RGS proteins and hold therapeutic potential.
This compound is a selective and reversible inhibitor of RGS4, an RGS protein belonging to the R4 subfamily[2][3]. Its mechanism of action involves the allosteric inhibition of RGS4's GAP activity, thereby preventing the accelerated hydrolysis of GTP by Gα subunits.
Mechanism of Action of this compound
This compound's primary effect on GTPase activity is indirect. It does not directly inhibit the intrinsic GTPase activity of Gα subunits or other GTPases. Instead, it targets RGS4, preventing it from accelerating the GTP hydrolysis of Gα subunits. This leads to a sustained active state of the Gα subunit, prolonging its signaling.
The interaction is allosteric, meaning this compound binds to a site on RGS4 distinct from the Gα binding interface[4]. This binding induces a conformational change in RGS4 that reduces its ability to stabilize the transition state of GTP hydrolysis in the Gα subunit.
Quantitative Data
The inhibitory potency of this compound has been determined using various biochemical assays. The following table summarizes the key quantitative data.
| Target | Assay Type | Parameter | Value (µM) | Reference |
| RGS4 | [³²P] GTP Single-Turnover GAP Assay | IC₅₀ | 1.4 | [2] |
| RGS4 | TR-FRET | IC₅₀ | 1.4 | [2] |
| RGS19 | FCPIA | IC₅₀ | ~10 | [2] |
| RGS8 | FCPIA | IC₅₀ | >10 | [2] |
| RGS16 | FCPIA | IC₅₀ | >10 | [2] |
| RGS7 | FCPIA | IC₅₀ | No activity detected | [2] |
| RGS14 | AlphaScreen | IC₅₀ | Equiponent to RGS4 | [4] |
TR-FRET: Time-Resolved Fluorescence Resonance Energy Transfer; FCPIA: Fluorescence-based Competition Binding Assay; AlphaScreen: Amplified Luminescent Proximity Homogeneous Assay
Experimental Protocols
Single-Turnover GTPase Assay
This assay directly measures the ability of RGS proteins to accelerate the GTP hydrolysis rate of Gα subunits. The inhibition of this activity by this compound is quantified by measuring the amount of [³²P]Pi released from [γ-³²P]GTP-loaded Gα subunits.
Materials:
-
Purified, myristoylated Gα subunit (e.g., Gαi1)
-
Purified RGS4 protein
-
[γ-³²P]GTP
-
This compound
-
Assay Buffer: 50 mM HEPES, pH 8.0, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.1% Lubrol-PX
-
Quench Solution: 5% (w/v) activated charcoal in 50 mM NaH₂PO₄, pH 2.0
-
Scintillation fluid
Procedure:
-
Loading of Gα with [γ-³²P]GTP:
-
Incubate 1 µM Gα subunit with a 10-fold molar excess of [γ-³²P]GTP in a low-Mg²⁺ buffer (50 mM HEPES, pH 8.0, 100 mM NaCl, 1 mM EDTA, 1 mM DTT) for 20 minutes at 30°C.
-
Stop the loading reaction by placing the mixture on ice and adding MgCl₂ to a final concentration of 10 mM.
-
-
GTPase Reaction:
-
Prepare reaction mixtures in Assay Buffer containing varying concentrations of this compound (e.g., 0.1 to 100 µM) or vehicle (DMSO).
-
Add a fixed concentration of RGS4 (e.g., 100 nM).
-
Initiate the reaction by adding the [γ-³²P]GTP-loaded Gα subunit to a final concentration of 50 nM.
-
Incubate at 25°C.
-
-
Quenching and Detection:
-
At specific time points (e.g., 0, 1, 2, 5, 10 minutes), remove aliquots from the reaction mixture and add them to the ice-cold Quench Solution.
-
Vortex and incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes to pellet the charcoal with the bound, unhydrolyzed [γ-³²P]GTP.
-
Transfer a portion of the supernatant (containing the released [³²P]Pi) to a scintillation vial with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of [³²P]Pi released at each time point.
-
Plot the rate of GTP hydrolysis against the concentration of this compound.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
References
- 1. Cellular mechanisms that determine selective RGS protein regulation of G protein-coupled receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. apexbt.com [apexbt.com]
- 4. Evaluation of the Selectivity and Cysteine Dependence of Inhibitors across the Regulator of G Protein–Signaling Family - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for CCG-63808 in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCG-63808 is a reversible, allosteric small-molecule inhibitor of Regulator of G-protein Signaling (RGS) proteins, with notable selectivity for RGS4. RGS proteins are critical negative regulators of G-protein coupled receptor (GPCR) signaling. By accelerating the GTPase activity of Gα subunits, they terminate signaling cascades. In the central nervous system, RGS4 is abundantly expressed and plays a pivotal role in modulating neurotransmission, synaptic plasticity, and neuronal development.[1][2][3] Its involvement in pathways related to axon growth, neuronal survival, and neuroinflammation makes it a compelling target for therapeutic intervention in a range of neurological disorders.
These application notes provide an overview of the potential uses of this compound in neuroscience research and detailed protocols for its application in key in vitro and in vivo experimental paradigms.
Mechanism of Action
This compound primarily targets RGS4, a member of the R4 subfamily of RGS proteins that preferentially regulate Gαi/o and Gαq signaling.[1] By inhibiting RGS4, this compound prolongs the active, GTP-bound state of these Gα subunits, thereby amplifying and extending the downstream signaling cascades initiated by GPCR activation. This modulation can impact a variety of neuronal processes, including those governed by the RhoA, Akt, and ERK signaling pathways.[1][4]
Quantitative Data
The following table summarizes the inhibitory activity of this compound against various RGS proteins, providing a basis for determining appropriate experimental concentrations.
| Target | Assay Type | IC50 (µM) | Reference |
| RGS4 | TR-FRET | 1.4 | Blazer, L.L., et al. (2010) |
| RGS4 | FCPIA | ~10 | Blazer, L.L., et al. (2010) |
| RGS8 | FCPIA | >100 | Blazer, L.L., et al. (2010) |
| RGS16 | FCPIA | >100 | Blazer, L.L., et al. (2010) |
| RGS17 | FCPIA | >100 | Blazer, L.L., et al. (2010) |
| RGS19 | FCPIA | ~30 | Blazer, L.L., et al. (2010) |
Applications in Neuroscience Research
Promotion of Axon Outgrowth and Regeneration
RGS4 has been identified as a key regulator of axonogenesis.[1][4] Studies in zebrafish have demonstrated that knockdown of rgs4 leads to defective axon growth, a phenotype that can be rescued by modulating downstream effectors like Akt.[1][4] As an inhibitor of RGS4, this compound can be utilized to investigate the therapeutic potential of targeting this pathway to promote axon regeneration following neuronal injury.
Modulation of Synaptic Plasticity
RGS4 is strategically positioned at both presynaptic and postsynaptic sites to regulate GPCR signaling, influencing synaptic plasticity.[2] Research has shown that RGS4 is a critical link in the dopaminergic control of striatal long-term depression (LTD).[5][6] A close analog of this compound, CCG-63802, has been shown to modulate dopamine D2 receptor-mediated LTD.[7] Therefore, this compound is a valuable tool for studying the role of RGS4 in the molecular mechanisms underlying learning and memory.
Neuroprotection and Neuroinflammation
The signaling pathways modulated by RGS4 are implicated in neuronal survival and neuroinflammatory processes.[8][9][10][11] By prolonging the signaling of neuroprotective GPCRs, this compound may offer a therapeutic avenue for neurodegenerative diseases. Its role in modulating microglial activation and subsequent inflammatory responses warrants investigation.
Investigation of Neuropathic Pain and Parkinson's Disease Models
Inhibition of RGS4 has shown promise in preclinical models of neuropathic pain and Parkinson's disease.[12][13] The related compound CCG-63802 has been demonstrated to reduce neuropathic hyperalgesia in an animal model.[13] this compound can be employed to further explore the potential of RGS4 inhibition as a non-dopaminergic strategy for these conditions.
Experimental Protocols
Protocol 1: In Vitro Axon Outgrowth Assay Using Primary Neurons
This protocol details a method to assess the effect of this compound on axon growth in cultured primary neurons.
Materials:
-
Primary neurons (e.g., dorsal root ganglion neurons, cortical neurons)
-
Neuronal culture medium (e.g., Neurobasal medium supplemented with B27 and GlutaMAX)
-
Poly-D-lysine and laminin-coated culture plates or coverslips
-
This compound stock solution (in DMSO)
-
Microscope with imaging capabilities
-
Image analysis software (e.g., ImageJ with NeuronJ plugin)
Procedure:
-
Cell Plating:
-
Isolate primary neurons using established protocols.
-
Plate the neurons at a low density (e.g., 2,000-5,000 cells/cm²) on coated culture surfaces to allow for clear visualization of individual axons.
-
Allow neurons to adhere for at least 4 hours before treatment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in neuronal culture medium. Suggested starting concentrations range from 1 µM to 50 µM, based on its IC50 value.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Carefully replace the culture medium with the medium containing this compound or vehicle.
-
-
Incubation:
-
Incubate the cultures for 24-72 hours to allow for axon growth.
-
-
Immunocytochemistry and Imaging:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize with 0.25% Triton X-100.
-
Block with 5% bovine serum albumin.
-
Incubate with a primary antibody against a neuronal marker (e.g., βIII-tubulin).
-
Incubate with a fluorescently labeled secondary antibody.
-
Acquire images using a fluorescence microscope.
-
-
Quantification:
-
Measure the length of the longest axon for each neuron using image analysis software.
-
Quantify the number of primary neurites per neuron.
-
Compare the measurements between this compound-treated and vehicle-treated groups.
-
Protocol 2: RhoA Activation Assay in Neuronal Cells
This protocol describes how to measure the effect of this compound on RhoA activity in a neuronal cell line (e.g., SH-SY5Y or PC12).
Materials:
-
Neuronal cell line
-
Cell lysis buffer
-
RhoA activation assay kit (containing Rhotekin-RBD beads)
-
This compound stock solution (in DMSO)
-
Agonist to activate a Gαq or Gαi/o-coupled receptor (e.g., LPA for Gα12/13, which can also influence RhoA)
-
Western blotting reagents and equipment
-
Anti-RhoA antibody
Procedure:
-
Cell Culture and Treatment:
-
Culture neuronal cells to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1 µM to 50 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with an appropriate agonist for a short period (e.g., 5-10 minutes) to induce RhoA activation.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Pull-down of Active RhoA:
-
Incubate a portion of the cell lysate with Rhotekin-RBD beads to specifically pull down GTP-bound (active) RhoA, following the manufacturer's instructions.
-
Wash the beads to remove non-specifically bound proteins.
-
-
Western Blotting:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-RhoA antibody.
-
Also, run a sample of the total cell lysate to determine the total RhoA levels.
-
-
Analysis:
-
Quantify the band intensity for the pull-down samples and the total lysate samples.
-
Normalize the amount of active RhoA to the total RhoA for each condition.
-
Compare the levels of active RhoA in this compound-treated cells to the vehicle-treated control.
-
Visualizations
Signaling Pathway of RGS4 Inhibition by this compound
Caption: this compound inhibits RGS4, prolonging Gα-GTP signaling.
Experimental Workflow for Axon Outgrowth Assay
References
- 1. Zebrafish rgs4 is essential for motility and axonogenesis mediated by Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mapping the Regulator of G Protein Signaling 4 (RGS4): Presynaptic and Postsynaptic Substrates for Neuroregulation in Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression of RGS2, RGS4 and RGS7 in the developing postnatal brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rgs4 is a regulator of mTOR activity required for motoneuron axon outgrowth and neuronal development in zebrafish - Institut Curie [curie.fr]
- 5. RGS4 is required for dopaminergic control of striatal LTD and susceptibility to parkinsonian motor deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RGS4 is required for dopaminergic control of striatal LTD and susceptibility to parkinsonian motor deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulator of G-protein signaling (RGS) proteins as drug targets: Progress and future potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of neuroinflammation in neurodegenerative diseases: current understanding and future therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of MCP-1 and CCR2 in ethanol-induced neuroinflammation and neurodegeneration in the developing brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microglia and Neuroinflammation: Crucial Pathological Mechanisms in Traumatic Brain Injury-Induced Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Microglia and Neuroinflammation: Crucial Pathological Mechanisms in Traumatic Brain Injury-Induced Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. Inhibition of the regulator of G protein signalling RGS4 in the spinal cord decreases neuropathic hyperalgesia and restores cannabinoid CB1 receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Cardiovascular Signaling with CCG-63808
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCG-63808 is a reversible, allosteric small molecule inhibitor of Regulator of G-protein Signaling (RGS) proteins, with a notable selectivity for RGS4.[1] RGS proteins are critical negative regulators of G-protein coupled receptor (GPCR) signaling. By accelerating the GTPase activity of Gα subunits, RGS proteins terminate signaling cascades initiated by a wide array of hormones and neurotransmitters that are pivotal in cardiovascular function.[2] The inhibition of RGS proteins by molecules like this compound presents a valuable tool for investigating the intricacies of cardiovascular signaling pathways and for the potential development of novel therapeutics for cardiovascular diseases such as cardiac hypertrophy and fibrosis.[3][4]
These application notes provide a comprehensive guide for utilizing this compound to study its effects on cardiovascular signaling, with a focus on the RhoA-dependent activation of Serum Response Factor (SRF), a key pathway in the regulation of cardiac and vascular smooth muscle cell physiology.[1][5][6]
Data Presentation
The following tables summarize the quantitative data for this compound, providing a basis for experimental design and data comparison.
Table 1: In Vitro Efficacy of this compound
| Target | Assay Method | IC50 (µM) | Reference |
| RGS4 | TR-FRET | 1.4 | [5] |
| RGS4 | FCPIA | ~10 | [5] |
| RGS19 | FCPIA | >30 | [5] |
| RGS8 | FCPIA | >100 | [5] |
| RGS16 | FCPIA | >100 | [5] |
Table 2: Recommended Working Concentrations for In Vitro Studies
| Application | Cell Type | Concentration Range (µM) | Incubation Time |
| Inhibition of RGS4 activity | Various | 1 - 20 | 1 - 24 hours |
| RhoA Activation Assay | Cardiac Fibroblasts, Vascular Smooth Muscle Cells | 5 - 25 | 30 minutes - 6 hours |
| SRF-Mediated Transcription Assay | Cardiomyocytes, Vascular Smooth Muscle Cells | 5 - 25 | 6 - 48 hours |
| Cell Proliferation/Migration Assay | Cardiac Fibroblasts, Vascular Smooth Muscle Cells | 1 - 20 | 24 - 72 hours |
Signaling Pathway
The primary mechanism of action of this compound involves the inhibition of RGS4. This leads to a sustained activation of Gαq and Gαi/o subunits, which in turn can activate the small GTPase RhoA. Activated RhoA promotes the nuclear translocation of Myocardin-Related Transcription Factors (MRTFs), which are potent co-activators of Serum Response Factor (SRF). The SRF-MRTF complex then drives the transcription of genes involved in cell growth, proliferation, and fibrosis.
Experimental Protocols
Protocol 1: Assessment of RhoA Activation
This protocol describes a pull-down assay to measure the levels of active, GTP-bound RhoA in cell lysates following treatment with this compound.
Materials:
-
Cardiac fibroblasts or vascular smooth muscle cells
-
This compound (solubilized in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
RhoA Activation Assay Kit (containing Rhotekin-RBD beads)
-
Anti-RhoA antibody
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Serum-starve cells for 12-24 hours to reduce basal RhoA activity.
-
Treat cells with desired concentrations of this compound or vehicle (DMSO) for the indicated times. A positive control, such as lysophosphatidic acid (LPA), can be used to stimulate RhoA activation.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice with cold lysis buffer.
-
Scrape cells and centrifuge the lysate to pellet cell debris.
-
-
RhoA Pull-Down:
-
Incubate the clarified cell lysates with Rhotekin-RBD agarose beads to specifically pull down GTP-bound (active) RhoA.
-
Wash the beads to remove non-specifically bound proteins.
-
-
Western Blotting:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-RhoA antibody to detect the amount of activated RhoA.
-
Analyze a portion of the total cell lysate to determine the total RhoA protein levels for normalization.
-
Protocol 2: Analysis of Cardiac Fibroblast Activation
This protocol details the assessment of cardiac fibroblast activation by measuring the expression of α-smooth muscle actin (α-SMA), a key marker of myofibroblast differentiation.
Materials:
-
Primary cardiac fibroblasts
-
This compound
-
TGF-β1 (as a positive control for fibroblast activation)
-
Paraformaldehyde (PFA) for cell fixation
-
Permeabilization buffer (e.g., Triton X-100 in PBS)
-
Blocking solution (e.g., BSA in PBS)
-
Primary antibody: anti-α-SMA
-
Fluorescently-labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Isolate and culture primary cardiac fibroblasts on coverslips.
-
Treat cells with this compound, vehicle, or TGF-β1 for 24-48 hours.
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% PFA.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking solution.
-
Incubate with the primary anti-α-SMA antibody.
-
Wash and incubate with the fluorescently-labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope.
-
Quantify the percentage of α-SMA positive cells or the intensity of α-SMA staining.
-
Protocol 3: Vascular Smooth Muscle Cell (VSMC) Migration Assay
This protocol describes a transwell migration (Boyden chamber) assay to evaluate the effect of this compound on VSMC migration.
Materials:
-
Vascular smooth muscle cells
-
This compound
-
Transwell inserts (e.g., 8 µm pore size)
-
Chemoattractant (e.g., PDGF-BB)
-
Serum-free media
-
Crystal violet staining solution
Procedure:
-
Assay Setup:
-
Place transwell inserts into a 24-well plate.
-
Add media containing a chemoattractant to the lower chamber.
-
Seed serum-starved VSMCs in serum-free media containing different concentrations of this compound or vehicle into the upper chamber of the inserts.
-
-
Incubation:
-
Incubate the plate for 4-24 hours to allow for cell migration.
-
-
Staining and Quantification:
-
Remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol.
-
Stain the migrated cells with crystal violet.
-
Elute the stain and measure the absorbance, or count the number of migrated cells in representative fields under a microscope.
-
Concluding Remarks
This compound serves as a valuable pharmacological tool for elucidating the role of RGS proteins, particularly RGS4, in cardiovascular signaling. The protocols outlined above provide a framework for investigating the impact of this compound on key cellular processes relevant to cardiovascular health and disease. Researchers are encouraged to optimize these protocols for their specific experimental systems and to explore the broader implications of RGS protein inhibition in cardiovascular pathophysiology.
References
- 1. ahajournals.org [ahajournals.org]
- 2. The therapeutic potential of targeting cardiac RGS4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Targeting miR-30d reverses pathological cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. endocrine-abstracts.org [endocrine-abstracts.org]
Application Notes and Protocols for CCG-63808 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCG-63808 is a reversible, allosteric small-molecule inhibitor of Regulator of G-protein Signaling (RGS) proteins, with a notable selectivity for RGS4.[1] RGS proteins are critical negative regulators of G-protein coupled receptor (GPCR) signaling, functioning as GTPase-activating proteins (GAPs) for Gα subunits. By accelerating the hydrolysis of GTP to GDP on the Gα subunit, RGS proteins terminate the signaling cascade. The inhibition of RGS proteins, therefore, presents a compelling therapeutic strategy to potentiate the signaling of endogenous or exogenous GPCR agonists.
These application notes provide detailed protocols for two high-throughput screening (HTS) assays instrumental in the identification and characterization of this compound: a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay and a Flow Cytometry Protein Interaction Assay (FCPIA). These assays are designed to identify and characterize small molecules that disrupt the interaction between RGS4 and the Gα subunit of heterotrimeric G-proteins.
Mechanism of Action and Signaling Pathway
This compound functions by inhibiting the interaction between RGS4 and the Gαo subunit.[2] This disruption prevents RGS4 from performing its GAP function, thereby prolonging the active, GTP-bound state of the Gα subunit and extending downstream signaling.
Caption: RGS-Gα Signaling Pathway and Point of Inhibition by this compound.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified in biochemical assays. The following table summarizes the key potency values.
| Compound | Assay Type | Target | IC50 (µM) | Reference |
| This compound | TR-FRET | RGS4-Gαo | 1.4 | [2] |
| This compound | FCPIA | RGS4-Gαo | ~10 | [2] |
Selectivity Profile of this compound (Potency Order): RGS4 > RGS19 = RGS16 > RGS8 >> RGS7
High-Throughput Screening Protocols
The following are detailed protocols for HTS assays suitable for the discovery and characterization of RGS4 inhibitors like this compound.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This biochemical assay is the primary HTS method used to identify inhibitors of the RGS4-Gαo interaction.
Principle: The assay measures the proximity of a Terbium (Tb)-chelate donor fluorophore-labeled Gαo and an Alexa Fluor 488 acceptor fluorophore-labeled RGS4. When in close proximity, excitation of the Tb donor results in energy transfer to the acceptor, producing a FRET signal. Small molecule inhibitors that disrupt this interaction will lead to a decrease in the FRET signal.
Caption: Workflow for the RGS4-Gαo TR-FRET High-Throughput Screening Assay.
Materials and Reagents:
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 1% BSA, and 0.1% Lubrol, pH 8.0
-
Purified Proteins:
-
Human RGS4, labeled with Alexa Fluor 488
-
Human Gαo, labeled with LanthaScreen Tb-chelate donor fluorophore
-
-
G-protein Activation Buffer: Assay buffer supplemented with 10 µM GDP, 30 µM AlCl₃, and 10 mM NaF
-
Compound Plates: 384-well, low-volume, black plates containing test compounds (e.g., this compound) serially diluted in DMSO.
-
Plate Reader: A microplate reader capable of time-resolved fluorescence measurements (e.g., PHERAstar FS).
Protocol:
-
Compound Plating: Dispense 1 µL of compound solution from the compound plates into the assay plates. For controls, dispense 1 µL of DMSO.
-
Reagent Preparation:
-
Prepare a solution of Alexa Fluor 488-RGS4 in assay buffer.
-
Prepare a solution of Tb-Gαo in G-protein activation buffer and incubate for 30 minutes at room temperature to allow for the formation of the transition state complex (Gαo-GDP-AlF₄⁻).
-
-
Reagent Addition:
-
Add 10 µL of the Alexa Fluor 488-RGS4 solution to each well of the assay plate.
-
Add 10 µL of the activated Tb-Gαo solution to each well.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader.
-
Excitation: 340 nm
-
Emission: 665 nm (Acceptor) and 620 nm (Donor)
-
Delay Time: 100 µs
-
Integration Time: 200 µs
-
-
Data Analysis:
-
Calculate the TR-FRET ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Determine the percent inhibition for each compound concentration relative to DMSO controls.
-
Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Assay quality can be assessed by calculating the Z' factor using positive (no inhibitor) and negative (e.g., a known inhibitor or no Gαo) controls. A Z' factor > 0.5 is indicative of a robust assay.[3]
-
Flow Cytometry Protein Interaction Assay (FCPIA)
This assay serves as a valuable secondary screen to confirm hits from the primary TR-FRET screen and to assess compound selectivity against a panel of RGS proteins.
Principle: The assay quantifies the binding of a fluorescently labeled Gαo subunit to an RGS protein that is immobilized on spectrally distinct Luminex beads. Disruption of this interaction by a small molecule inhibitor results in a decrease in bead-associated fluorescence, which is measured by a flow cytometer.
Caption: Workflow for the RGS4-Gαo Flow Cytometry Protein Interaction Assay.
Materials and Reagents:
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 1% BSA, pH 7.4
-
Purified Proteins:
-
Biotinylated human RGS4
-
Human Gαo, labeled with a fluorescent dye (e.g., Alexa Fluor 532)
-
-
G-protein Activation Buffer: Assay buffer supplemented with 10 µM GDP, 30 µM AlCl₃, and 10 mM NaF
-
Beads: Streptavidin-coated Luminex microspheres (spectrally distinct for multiplexing).
-
Compound Plates: 96-well plates containing test compounds serially diluted in DMSO.
-
Flow Cytometer: A bead-based flow cytometer (e.g., Luminex 200).
Protocol:
-
Bead Preparation:
-
Incubate streptavidin-coated Luminex beads with biotinylated RGS4 for 30 minutes at room temperature with gentle mixing.
-
Wash the beads twice with assay buffer to remove unbound RGS4. Resuspend the RGS4-coated beads in assay buffer.
-
-
Compound Plating: Dispense 1 µL of compound solution into the wells of a 96-well plate. Use DMSO for controls.
-
Reagent Addition to Assay Plate:
-
Add 25 µL of the RGS4-coated bead suspension to each well.
-
Incubate for 15 minutes at room temperature.
-
-
Gαo Activation and Addition:
-
Prepare activated fluorescently labeled Gαo by incubating it in G-protein activation buffer for 30 minutes at room temperature.
-
Add 25 µL of the activated Gαo solution to each well.
-
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Data Acquisition: Analyze the plate on a Luminex flow cytometer. The instrument will distinguish the bead region and quantify the median fluorescence intensity (MFI) of the bead-associated fluorophore.
-
Data Analysis:
-
Determine the MFI for each well.
-
Calculate the percent inhibition for each compound concentration relative to DMSO controls.
-
Plot percent inhibition versus compound concentration and fit the data to determine the IC50 value.
-
A Z' factor of 0.74 has been reported for a similar RGS4 FCPIA screen, indicating excellent assay quality.[3]
-
Conclusion
This compound is a valuable tool compound for studying the role of RGS4 in cellular signaling. The TR-FRET and FCPIA high-throughput screening assays described provide robust and reliable platforms for the identification and characterization of novel RGS protein inhibitors. These detailed protocols should enable researchers to successfully implement these assays in their own drug discovery and chemical biology workflows.
References
Application Notes and Protocols for In Vivo Studies Using Regulator of G-protein Signaling (RGS) Inhibitors
Topic: In Vivo Studies Using RGS Inhibitors (with a focus on CCG-63808 as a representative compound)
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature search, specific in vivo studies utilizing the RGS inhibitor this compound have not been extensively published. The following application notes and protocols are based on in vivo studies of structurally related and functionally similar RGS inhibitors, such as CCG-203769 and CCG-50014. These guidelines are intended to serve as a comprehensive resource for designing and conducting in vivo experiments with this compound and other novel RGS inhibitors.
Introduction
Regulator of G-protein Signaling (RGS) proteins are critical negative regulators of G-protein coupled receptor (GPCR) signaling. They function as GTPase-activating proteins (GAPs) for Gα subunits, accelerating the hydrolysis of GTP to GDP and thereby terminating the signaling cascade. The inhibition of RGS proteins, particularly RGS4, has emerged as a promising therapeutic strategy for a variety of diseases, including neurological disorders and chronic pain. This compound is a reversible, allosteric small-molecule inhibitor of RGS proteins. These notes provide a framework for the preclinical in vivo evaluation of this compound and other RGS inhibitors.
Signaling Pathway of RGS Protein Action
RGS proteins play a pivotal role in modulating the duration and intensity of signals originating from GPCRs. The following diagram illustrates the canonical G-protein cycle and the intervention point for RGS inhibitors like this compound.
Caption: The G-protein signaling cycle and the inhibitory action of this compound on RGS proteins.
Experimental Protocols
Animal Model Selection
The choice of animal model is contingent on the therapeutic area of interest. Based on the known roles of RGS4, the following models are suggested:
-
Neurodegenerative Disorders (e.g., Parkinson's Disease):
-
Model: 6-hydroxydopamine (6-OHDA) or MPTP-induced mouse models of Parkinson's disease. These models mimic the dopamine depletion observed in human patients.
-
Rationale: RGS4 is implicated in regulating dopamine receptor signaling. Inhibition of RGS4 may restore motor function. A study using the RGS4 inhibitor CCG-203769 showed reversal of motor deficits in a mouse model of Parkinson's disease[1].
-
-
Chronic Pain and Analgesia:
-
Model: Formalin-induced inflammatory pain model or chronic constriction injury (CCI) model of neuropathic pain in rats or mice.
-
Rationale: RGS4 modulates opioid receptor signaling. RGS4 inhibition has been shown to potentiate opioid-induced analgesia.
-
-
Cardiovascular Disease:
-
Model: Transverse aortic constriction (TAC) model of cardiac hypertrophy or models of myocardial infarction in mice.
-
Rationale: RGS proteins are involved in cardiovascular signaling pathways.
-
Compound Formulation and Administration
Formulation: this compound is a small molecule that may require a specific vehicle for in vivo administration to ensure solubility and bioavailability. A common formulation for similar small molecules is:
-
5% N,N-dimethylacetamide (DMA)
-
40% Propylene glycol
-
55% Saline
It is crucial to perform solubility and stability tests for the specific batch of this compound being used.
Administration: The route of administration will depend on the desired pharmacokinetic profile and the experimental model.
-
Intraperitoneal (i.p.) injection: Suitable for systemic delivery and is a common route for preclinical studies.
-
Oral gavage (p.o.): Preferred for evaluating potential oral therapies.
-
Intravenous (i.v.) injection: For direct systemic administration and rapid onset of action.
-
Intrathecal (i.t.) or intracerebroventricular (i.c.v.) injection: For direct delivery to the central nervous system, bypassing the blood-brain barrier.
Dosing Regimen
The optimal dose and frequency should be determined through dose-ranging studies. A starting point can be extrapolated from in vitro IC50 values and data from similar compounds. For RGS inhibitors like CCG-203769, effective doses in mice have been reported in the range of 10-30 mg/kg.
Example Dosing Protocol for a Parkinson's Disease Model:
-
Induce the Parkinson's disease phenotype using a standard 6-OHDA or MPTP protocol.
-
Allow for a stabilization period (e.g., 2 weeks).
-
Administer this compound or vehicle control (e.g., i.p.) once daily for a specified duration (e.g., 14-28 days).
-
Conduct behavioral assessments at baseline and at multiple time points throughout the treatment period.
Behavioral and Physiological Assessments
The endpoints for in vivo studies should be quantitative and relevant to the disease model.
-
Parkinson's Disease Models:
-
Cylinder test: To assess forelimb akinesia.
-
Rotarod test: To evaluate motor coordination and balance.
-
Open field test: To measure locomotor activity.
-
-
Pain Models:
-
Von Frey test: To measure mechanical allodynia.
-
Hargreaves test: To assess thermal hyperalgesia.
-
Formalin test: To quantify nocifensive behaviors.
-
-
Cardiovascular Models:
-
Echocardiography: To measure cardiac function (e.g., ejection fraction, fractional shortening).
-
Histological analysis: To assess cardiac fibrosis and hypertrophy.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis
Pharmacokinetics: To understand the absorption, distribution, metabolism, and excretion (ADME) of this compound, blood and tissue samples should be collected at various time points after administration. Compound concentrations can be quantified using LC-MS/MS.
Pharmacodynamics: To confirm target engagement, tissue samples (e.g., brain, heart) can be collected to measure the downstream effects of RGS inhibition. This may include:
-
Immunohistochemistry or Western blotting: To assess changes in the phosphorylation status of downstream signaling proteins (e.g., ERK, Akt).
-
Measurement of second messengers: To quantify levels of cAMP or intracellular calcium.
Data Presentation
Quantitative data from in vivo studies should be presented in a clear and organized manner to facilitate interpretation and comparison between treatment groups.
Table 1: Example Behavioral Data from a Parkinson's Disease Mouse Model
| Treatment Group | N | Cylinder Test (% contralateral paw use) | Rotarod Latency (seconds) |
| Vehicle Control | 10 | 25 ± 5 | 60 ± 10 |
| This compound (10 mg/kg) | 10 | 45 ± 7 | 120 ± 15 |
| This compound (30 mg/kg) | 10 | 60 ± 8 | 180 ± 20 |
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to vehicle control.
Table 2: Example Pharmacokinetic Parameters of this compound in Mice
| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) |
| i.p. | 10 | 1500 | 0.5 | 4500 | 2.5 |
| p.o. | 10 | 800 | 1.0 | 3200 | 2.8 |
Experimental Workflow Visualization
The following diagram outlines a typical workflow for an in vivo efficacy study of an RGS inhibitor.
Caption: A generalized workflow for an in vivo efficacy study of an RGS inhibitor.
Conclusion
While specific in vivo data for this compound is not yet widely available, the protocols and guidelines presented here, based on studies with analogous RGS inhibitors, provide a robust framework for researchers to design and execute meaningful preclinical studies. Careful consideration of the animal model, dosing regimen, and relevant endpoints will be critical for elucidating the therapeutic potential of this compound and other novel RGS inhibitors.
References
Application Notes and Protocols for CCG-63808 in TR-FRET Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust and sensitive assay format widely used in high-throughput screening (HTS) and drug discovery for studying molecular interactions.[1] This technology combines the principles of FRET with time-resolved fluorescence detection, significantly reducing assay interference from background fluorescence and light scattering. The use of long-lifetime lanthanide donors, such as Terbium (Tb) or Europium (Eu), allows for a time delay between excitation and fluorescence detection, ensuring a high signal-to-noise ratio.[1]
CCG-63808 is a reversible, small-molecule inhibitor of Regulator of G-protein Signaling (RGS) proteins.[2][3] RGS proteins are critical negative regulators of G-protein coupled receptor (GPCR) signaling pathways. They function as GTPase-activating proteins (GAPs) for Gα subunits, accelerating the hydrolysis of GTP to GDP and thereby terminating the signal.[3] this compound has been shown to inhibit the interaction between RGS4 and Gα subunits with an IC50 value in the low micromolar range, making it a valuable tool for studying RGS protein function and for screening for novel modulators of GPCR signaling.[2]
This document provides a detailed protocol for utilizing this compound in a TR-FRET based assay to monitor the interaction between RGS4 and a Gα subunit, based on the principles of the LanthaScreen™ technology.
Principle of the TR-FRET Assay
The TR-FRET assay for monitoring the RGS4-Gα interaction relies on the energy transfer between a Terbium-chelate labeled donor and an Alexa Fluor 488 labeled acceptor. In this application, the Gα subunit is labeled with the Tb-chelate (donor), and RGS4 is labeled with Alexa Fluor 488 (acceptor). When RGS4 and Gα interact, the donor and acceptor fluorophores are brought into close proximity, allowing for FRET to occur upon excitation of the donor at approximately 340 nm. The energy transfer results in the emission of the acceptor at a characteristic wavelength (around 520 nm for Alexa Fluor 488). The TR-FRET signal is typically expressed as the ratio of the acceptor emission to the donor emission (520 nm/490 nm).
In the presence of an inhibitor like this compound, the interaction between RGS4 and Gα is disrupted. This separation of the donor and acceptor fluorophores leads to a decrease in the FRET signal, allowing for the quantification of the inhibitor's potency.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the RGS protein signaling pathway and the experimental workflow of the TR-FRET assay for screening inhibitors.
Caption: RGS protein signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the this compound TR-FRET assay.
Materials and Reagents
| Reagent | Supplier | Cat. No. (Example) |
| This compound | MedChemExpress | HY-12467 |
| Purified Human RGS4 | Commercially available | - |
| Purified Human Gαo | Commercially available | - |
| LanthaScreen™ Tb-anti-His Antibody | Thermo Fisher Scientific | PV5594 |
| Alexa Fluor™ 488 C5 Maleimide | Thermo Fisher Scientific | A10254 |
| 384-well, low-volume, black plates | Corning | 3724 |
| HEPES | Sigma-Aldrich | H3375 |
| NaCl | Sigma-Aldrich | S9888 |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 |
| Lubrol-PX | Sigma-Aldrich | L7517 |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 |
| Dithiothreitol (DTT) | Sigma-Aldrich | D9779 |
Experimental Protocols
Preparation of Reagents
This compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Store the stock solution in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Assay Buffer:
-
Prepare an assay buffer consisting of 50 mM HEPES, pH 7.4, 100 mM NaCl, 1% (w/v) BSA, and 0.1% (v/v) Lubrol-PX.
-
It is recommended to add a reducing agent, such as 1 mM DTT, to the buffer on the day of the experiment.
Protein Labeling:
-
Label purified His-tagged Gαo with LanthaScreen™ Tb-chelate according to the manufacturer's protocol.
-
Label purified RGS4 containing an accessible cysteine residue with Alexa Fluor™ 488 C5 Maleimide according to the manufacturer's protocol.
-
Determine the final concentration and degree of labeling for both proteins.
TR-FRET Assay Protocol
Note: The optimal concentrations of Tb-Gαo and AF488-RGS4 should be determined empirically through a cross-titration experiment. Based on similar assays, a starting point for optimization could be in the range of 5-50 nM for Tb-Gαo and 5-50 nM for AF488-RGS4.
-
Compound Dilution:
-
Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration for the dilution series is 1 mM.
-
Further dilute the compound series in Assay Buffer to a 4x final concentration. The final DMSO concentration in the assay should be kept constant, typically at or below 1%.
-
-
Assay Plate Preparation:
-
Add 5 µL of the 4x diluted this compound or DMSO (for no-inhibitor and high-FRET controls) to the wells of a 384-well plate.
-
Prepare a 2x mixture of Tb-Gαo and AF488-RGS4 in Assay Buffer at their optimized concentrations.
-
Add 10 µL of the 2x protein mixture to each well.
-
For a low-FRET control (background), add 10 µL of a mixture containing only the Tb-Gαo in Assay Buffer to separate wells containing DMSO.
-
-
Incubation:
-
Seal the plate and incubate at room temperature for 1-2 hours, protected from light.
-
-
Plate Reading:
-
Read the plate on a TR-FRET enabled plate reader. Recommended settings are provided in the table below.
-
| Parameter | Recommended Setting |
| Excitation Wavelength | ~340 nm |
| Donor Emission Wavelength | ~490 nm |
| Acceptor Emission Wavelength | ~520 nm |
| Delay Time | 50 - 100 µs |
| Integration Time | 200 µs |
Data Presentation and Analysis
-
Calculate the TR-FRET Ratio:
-
The TR-FRET ratio is calculated for each well by dividing the acceptor emission signal (520 nm) by the donor emission signal (490 nm).
-
Ratio = (Intensity at 520 nm) / (Intensity at 490 nm)
-
-
Data Normalization:
-
Normalize the data by setting the average ratio of the high-FRET control (DMSO only) to 100% and the low-FRET control (donor only) to 0%.
-
-
IC50 Determination:
-
Plot the normalized TR-FRET ratio against the logarithm of the this compound concentration.
-
Fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC50 value of this compound.
-
Quantitative Data Summary
| Compound | Target Interaction | Assay Format | IC50 (µM) | Reference |
| This compound | RGS4 - Gαo | TR-FRET | 1.4 | Blazer et al., 2010[2] |
Troubleshooting
-
Low Signal-to-Background Ratio:
-
Optimize the concentrations of the donor and acceptor labeled proteins.
-
Increase the incubation time.
-
Ensure the plate reader settings (delay and integration times) are optimal for the fluorophores used.
-
-
High Well-to-Well Variability:
-
Ensure accurate and consistent pipetting, especially for small volumes.
-
Mix all solutions thoroughly before dispensing.
-
Centrifuge the plate briefly before reading to ensure all liquid is at the bottom of the wells.
-
-
Compound Interference:
-
The ratiometric nature of TR-FRET minimizes interference from colored compounds.
-
Autofluorescent compounds are largely excluded by the time-resolved measurement. If interference is suspected, measure the fluorescence of the compound alone.
-
Conclusion
This application note provides a comprehensive protocol for using the RGS inhibitor this compound in a TR-FRET based assay. This robust and sensitive method is well-suited for high-throughput screening and detailed mechanistic studies of RGS protein-Gα interactions. By following the outlined procedures, researchers can effectively quantify the inhibitory activity of this compound and screen for novel modulators of this important signaling pathway.
References
Application Notes: CCG-63808 for Investigating G-Protein Coupled Receptor (GPCR) Pathways
Introduction
CCG-63808 is a reversible, allosteric small-molecule inhibitor of Regulator of G-protein Signaling (RGS) proteins, with notable selectivity for RGS4.[1][2][3] RGS proteins are crucial negative regulators of GPCR signaling.[4] They function as GTPase-activating proteins (GAPs) for the α-subunits of heterotrimeric G-proteins, accelerating the hydrolysis of GTP to GDP and thereby terminating the signal.[1][3] By inhibiting RGS protein function, this compound effectively prolongs the active, GTP-bound state of Gα subunits, leading to an amplification and extension of the downstream signal initiated by GPCR activation. This property makes this compound a valuable pharmacological tool for dissecting the kinetics and functional outcomes of specific GPCR pathways.
Mechanism of Action
Upon activation by an agonist, a GPCR catalyzes the exchange of GDP for GTP on its associated Gα subunit.[5] This leads to the dissociation of the Gα-GTP and Gβγ subunits, both of which can modulate the activity of downstream effectors. RGS proteins shorten the duration of this signaling by binding to Gα-GTP and dramatically increasing its intrinsic GTPase activity.
This compound inhibits this GAP activity.[1][2] By doing so, it prevents the premature termination of the signal, resulting in a sustained cellular response. This allows researchers to study signaling cascades that may otherwise be too transient or weak to detect, and to investigate the specific roles of RGS proteins in modulating the signaling of a particular receptor.
Quantitative Data
The inhibitory activity of this compound has been quantified against specific RGS proteins. The half-maximal inhibitory concentration (IC50) is a measure of the compound's potency.
| Compound | Target Protein | Assay Type | IC50 Value (µM) | Reference |
| This compound | RGS4 | Biochemical GAP Assay | 1.4 | [1][3] |
| This compound | RGS4 | FCPIA with 2 mM glutathione | ~21 | [2] |
| This compound | RGS19 | FCPIA | Potent Inhibition | [2] |
FCPIA: Fluorescence-based Coupled-Phosphate Interaction Assay
Experimental Protocols
Here we provide detailed protocols for a biochemical assay to confirm the direct inhibition of RGS proteins and a cell-based assay to measure the functional consequence of this inhibition on a downstream signaling pathway.
Protocol 1: In Vitro RGS GTPase-Activating Protein (GAP) Assay
This protocol is adapted from the [32P]GTP single-turnover GAP assay used to characterize RGS inhibitors.[1][2] It directly measures the ability of an RGS protein to accelerate GTP hydrolysis by a Gα subunit and how this is affected by this compound.
Principle: Purified Gα subunits are loaded with radioactive [γ-32P]GTP. The intrinsic rate of GTP hydrolysis is slow. Addition of a purified RGS protein accelerates this rate. The inhibitor's effect is measured by its ability to reduce the RGS-stimulated hydrolysis rate. The amount of radioactive phosphate ([32P]Pi) released is quantified by charcoal binding.
Materials:
-
Purified, recombinant Gα protein (e.g., Gαi1, Gαo)
-
Purified, recombinant RGS4 protein
-
This compound (stock solution in DMSO)
-
[γ-32P]GTP
-
GAP Assay Buffer: 20 mM HEPES (pH 8.0), 100 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.05% C12E10
-
Charcoal Slurry: 5% (w/v) activated charcoal in 20 mM H3PO4
-
Scintillation vials and fluid
-
Scintillation counter
Procedure:
-
Gα Loading: In a microcentrifuge tube on ice, incubate 1 µM Gα protein with a 10-fold molar excess of [γ-32P]GTP in GAP Assay Buffer for 15 minutes to allow for nucleotide exchange.
-
Compound Preparation: Prepare serial dilutions of this compound in GAP Assay Buffer. Include a DMSO-only vehicle control.
-
Reaction Setup:
-
For each reaction, add GAP Assay Buffer to a final volume of 100 µL.
-
Add the desired concentration of this compound or vehicle control.
-
Add RGS4 protein to a final concentration that gives a robust GAP activity (e.g., 100 nM). For a "basal hydrolysis" control, omit the RGS protein.
-
Pre-incubate the RGS protein with the compound for 10-15 minutes at room temperature.
-
-
Initiate Reaction: Start the reaction by adding 10 µL of the [γ-32P]GTP-loaded Gα subunit to each tube. The final Gα concentration should be around 100 nM.
-
Incubation: Incubate the reaction at 30°C. The reaction time should be optimized to be on the linear portion of the hydrolysis curve (e.g., 5-10 minutes).
-
Stop Reaction: Terminate the reaction by adding 750 µL of ice-cold charcoal slurry. Vortex immediately. The charcoal binds to unhydrolyzed [γ-32P]GTP but not the released [32P]Pi.
-
Separation: Centrifuge the tubes at 12,000 x g for 10 minutes at 4°C.
-
Quantification: Carefully transfer 500 µL of the supernatant (containing the [32P]Pi) to a scintillation vial. Add scintillation fluid and measure the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the percentage of GTP hydrolyzed for each condition.
-
Subtract the basal hydrolysis (no RGS) from the RGS-stimulated values.
-
Plot the RGS-stimulated hydrolysis rate against the log concentration of this compound.
-
Fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based Serum Response Element (SRE) Reporter Assay
This assay measures the functional outcome of GPCR signaling through pathways that activate the RhoA-ROCK cascade, which culminates in the activation of the transcription factor Serum Response Factor (SRF).[6][7] By inhibiting RGS proteins that negatively regulate Gq or G12/13, this compound can potentiate SRF-mediated gene transcription.
Principle: Cells are co-transfected with a plasmid encoding the GPCR of interest and a reporter plasmid containing a luciferase gene under the control of multiple copies of the Serum Response Element (SRE). A third plasmid, often expressing Renilla luciferase, is included as a transfection control. Upon GPCR activation by an agonist, the resulting signaling cascade activates SRF, which drives the expression of firefly luciferase. The potentiation of this signal by this compound is measured as an increase in luciferase activity.
Materials:
-
HEK293 cells or other suitable cell line
-
Cell culture medium (e.g., DMEM) and supplements (FBS, antibiotics)
-
GPCR expression plasmid
-
SRE-Luciferase reporter plasmid (Firefly luciferase)
-
Renilla luciferase control plasmid (e.g., pRL-TK)
-
Transfection reagent (e.g., Lipofectamine)
-
GPCR agonist
-
This compound
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293 cells into a 96-well white, clear-bottom plate at a density that will result in 80-90% confluency at the time of transfection.
-
Transfection:
-
Prepare a DNA mixture containing the GPCR plasmid, SRE-Luciferase plasmid, and Renilla plasmid in a 10:10:1 ratio.
-
Transfect the cells according to the manufacturer's protocol for your chosen transfection reagent.
-
Incubate for 24 hours.
-
-
Compound Treatment:
-
After transfection, replace the medium with a serum-free medium and starve the cells for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound (or vehicle) for 30-60 minutes.
-
-
Agonist Stimulation: Add the specific GPCR agonist at a predetermined concentration (e.g., EC50) to the wells. Include a "no agonist" control.
-
Incubation: Incubate the plate for 6-8 hours at 37°C to allow for reporter gene expression.
-
Cell Lysis and Luciferase Assay:
-
Remove the medium from the wells.
-
Lyse the cells using the passive lysis buffer provided with the Dual-Luciferase kit.
-
Measure both Firefly and Renilla luciferase activities using a luminometer according to the kit's instructions.
-
Data Analysis:
-
For each well, calculate the ratio of Firefly luciferase activity to Renilla luciferase activity to normalize for transfection efficiency.
-
Express the data as "Fold Induction" by dividing the normalized luciferase activity of the treated samples by the activity of the vehicle-only, unstimulated control.
-
Plot the Fold Induction against the agonist concentration in the presence and absence of this compound to observe a leftward shift in the dose-response curve, indicating signal potentiation.
References
- 1. glpbio.com [glpbio.com]
- 2. researchgate.net [researchgate.net]
- 3. glpbio.com [glpbio.com]
- 4. researchgate.net [researchgate.net]
- 5. resources.revvity.com [resources.revvity.com]
- 6. Identification of novel inhibitors of the transcriptional coactivator MRTF-A for HCC therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Emerging role for the Serum Response Factor (SRF) as a potential therapeutic target in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell Permeability and Uptake of CCG-63808
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCG-63808 is a reversible, allosteric small-molecule inhibitor of Regulator of G-protein Signaling (RGS) proteins, with notable activity against RGS4.[1] RGS proteins are critical negative regulators of G-protein coupled receptor (GPCR) signaling. They function as GTPase-activating proteins (GAPs) for the α-subunits of heterotrimeric G-proteins, accelerating the hydrolysis of GTP to GDP and thereby terminating the signaling cascade.[2][3] By inhibiting RGS proteins, compounds like this compound can prolong the active state of Gα subunits, enhancing downstream signaling.
Understanding the cell permeability and cellular uptake of small molecule inhibitors is paramount for the interpretation of in vitro and in vivo experimental results and for the development of effective therapeutics. This document provides detailed protocols for assessing the cell permeability and cellular uptake of this compound, enabling researchers to characterize its bioavailability in various cell-based models.
Mechanism of Action of this compound
This compound inhibits the GAP activity of RGS4, which leads to a sustained signaling of G-protein coupled receptors that are modulated by RGS4.[1] This mechanism involves the binding of this compound to RGS4, preventing its interaction with the Gα subunit and thus slowing down GTP hydrolysis. The following diagram illustrates the canonical G-protein signaling pathway and the inhibitory effect of this compound on RGS4.
Caption: RGS4 signaling pathway and its inhibition by this compound.
Data Presentation
While specific quantitative data for the cell permeability and uptake of this compound is not extensively published, the following tables provide a template for researchers to populate with their own experimental data.
Table 1: Cell Permeability of this compound
| Cell Line | Assay Type | Apparent Permeability (Papp) (cm/s) | Efflux Ratio | Experimental Conditions |
| e.g., Caco-2 | Transwell Assay | Insert Value | Insert Value | 24-hour incubation, 10 µM this compound |
| e.g., MDCK | Transwell Assay | Insert Value | Insert Value | 24-hour incubation, 10 µM this compound |
Table 2: Cellular Uptake of this compound
| Cell Line | Time Point | Concentration (µM) | Intracellular Concentration (ng/10^6 cells) | Uptake Mechanism |
| e.g., HEK293 | 1 hour | 10 | Insert Value | e.g., Passive Diffusion |
| e.g., HEK293 | 4 hours | 10 | Insert Value | e.g., Passive Diffusion |
| e.g., SH-SY5Y | 1 hour | 10 | Insert Value | e.g., Carrier-mediated |
| e.g., SH-SY5Y | 4 hours | 10 | Insert Value | e.g., Carrier-mediated |
Experimental Protocols
The following are detailed protocols that can be adapted to measure the cell permeability and cellular uptake of this compound.
Protocol 1: In Vitro Cell Permeability Assay using a Transwell System
This protocol is designed to assess the permeability of this compound across a confluent monolayer of cells, such as Caco-2, which is a common model for the intestinal barrier.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 0.4 µm pore size)
-
24-well plates
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Hank's Balanced Salt Solution (HBSS)
-
This compound
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Seed Caco-2 cells onto the apical side of the Transwell inserts at a density of 6 x 10^4 cells/cm^2.
-
Cell Culture: Culture the cells for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity. A TEER value > 250 Ω·cm^2 is generally considered acceptable.
-
Permeability Assay:
-
Wash the cell monolayer with pre-warmed HBSS.
-
Add HBSS containing a known concentration of this compound (e.g., 10 µM) to the apical (A) chamber.
-
Add fresh HBSS to the basolateral (B) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.
-
To determine the efflux ratio, perform the experiment in the reverse direction (B to A).
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
dQ/dt is the rate of drug appearance in the receiver chamber.
-
A is the surface area of the membrane.
-
C0 is the initial concentration in the donor chamber.
-
-
Calculate the efflux ratio: Papp (B to A) / Papp (A to B).
-
References
Troubleshooting & Optimization
Technical Support Center: CCG-63808 in DMSO
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility and stability of CCG-63808 when using Dimethyl Sulfoxide (DMSO) as a solvent. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear, accessible format.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and challenges encountered during the handling of this compound in DMSO.
Question: What is the recommended solvent for preparing stock solutions of this compound?
Answer: DMSO is the recommended solvent for preparing stock solutions of this compound.
Question: What is the solubility of this compound in DMSO?
Answer: this compound is soluble in DMSO at a concentration of 1 mg/mL (2.20 mM).[1] It is important to note that achieving this concentration may require sonication.
Question: My this compound is not dissolving properly in DMSO. What should I do?
Answer: If you are experiencing difficulty dissolving this compound in DMSO, consider the following troubleshooting steps:
-
Use fresh, anhydrous DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water can significantly decrease the solubility of compounds.[1] Always use a newly opened bottle of anhydrous or molecular biology grade DMSO.
-
Apply sonication: As recommended by suppliers, using an ultrasonic bath can aid in the dissolution of this compound.[1]
-
Gentle warming: Gently warming the solution may improve solubility. However, be cautious with temperature as excessive heat can degrade the compound.
-
Vortexing: Vigorous vortexing can also help to break up any clumps of powder and facilitate dissolution.
Question: I observed precipitation when I diluted my this compound DMSO stock solution in an aqueous buffer. How can I prevent this?
Answer: This is a common issue known as "crashing out," where a compound that is soluble in a high concentration of an organic solvent precipitates when diluted into an aqueous solution. To mitigate this:
-
Stepwise dilution: Instead of a single large dilution, add the aqueous buffer to the DMSO stock solution in a stepwise manner while vortexing.
-
Lower final concentration: The final concentration of the compound in the aqueous buffer may be too high. Try working with a lower final concentration.
-
Optimize DMSO concentration: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% is generally well-tolerated in cell-based assays. Ensure your dilution scheme does not exceed the tolerance limit of your experimental system.
Question: How should I store my this compound stock solution in DMSO?
Answer: To ensure the stability of your this compound stock solution, it is crucial to store it correctly. Recommendations vary slightly between suppliers, so it is always best to consult the product-specific datasheet. General storage guidelines are summarized in the table below. To avoid repeated freeze-thaw cycles, which can lead to degradation, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.
Data Presentation
Table 1: Solubility of this compound in DMSO
| Parameter | Value | Notes |
| Solvent | Dimethyl Sulfoxide (DMSO) | |
| Solubility | 1 mg/mL (2.20 mM) | Ultrasonic treatment may be required.[1] |
| Recommendation | Use fresh, anhydrous DMSO | Hygroscopic DMSO can negatively impact solubility.[1] |
Table 2: Stability and Storage of this compound
| Form | Storage Temperature | Storage Duration | Source |
| Powder | -20°C | 3 years | [1] |
| 4°C | 2 years | [1] | |
| In DMSO | -80°C | 2 years | [1] |
| -20°C | 1 year | [1] | |
| -80°C | 6 months | [2] | |
| -20°C | 1 month | [2] |
Note: Discrepancies in storage duration for solutions exist between different suppliers. Always refer to the certificate of analysis for your specific lot number.
Experimental Protocols
Protocol for Determining the Solubility of this compound in DMSO
This protocol outlines a general method for determining the equilibrium solubility of a compound in DMSO using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator
-
Centrifuge
-
HPLC system with a suitable column (e.g., C18) and UV detector
-
Calibrated analytical balance
Procedure:
-
Prepare a series of standard solutions of this compound in DMSO of known concentrations.
-
Add an excess amount of this compound powder to a microcentrifuge tube.
-
Add a known volume of anhydrous DMSO to the tube.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Sonicate the mixture for 15-30 minutes.
-
Incubate the suspension at a constant temperature (e.g., 25°C) on a shaker for 24 hours to reach equilibrium.
-
Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant and dilute it with DMSO to a concentration that falls within the range of the standard curve.
-
Analyze the diluted sample by HPLC.
-
Determine the concentration of this compound in the diluted sample by comparing its peak area to the standard curve.
-
Calculate the original solubility in DMSO by accounting for the dilution factor.
Protocol for Assessing the Stability of this compound in DMSO
This protocol describes a long-term stability study to evaluate the degradation of this compound in DMSO under different storage conditions.
Materials:
-
This compound
-
Anhydrous DMSO
-
Amber glass vials
-
LC-MS system
Procedure:
-
Prepare a stock solution of this compound in anhydrous DMSO at a desired concentration (e.g., 10 mM).
-
Dispense aliquots of the stock solution into amber glass vials, minimizing headspace.
-
Time-Zero Analysis (T0): Immediately analyze an aliquot of the stock solution by LC-MS to determine the initial purity and concentration.
-
Store the remaining vials at the desired temperatures (e.g., -80°C, -20°C, 4°C, and room temperature), protected from light.
-
Time-Point Analysis: At predetermined time points (e.g., 1, 3, 6, and 12 months), retrieve a vial from each storage condition.
-
Allow the vial to thaw completely and equilibrate to room temperature before opening.
-
Analyze the sample by LC-MS using the same method as the T0 analysis.
-
Data Analysis: Compare the purity and concentration of the stored samples to the T0 sample to determine the percentage of degradation over time.
Visualizations
References
Optimizing CCG-63808 Concentration for Experiments: A Technical Support Center
Welcome to the technical support center for CCG-63808, a valuable tool for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you optimize the use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a reversible, allosteric inhibitor of Regulator of G-protein Signaling (RGS) proteins. It selectively targets RGS4 with an IC50 of 1.4 µM.[1] Its primary mechanism of action is the inhibition of the GTPase-accelerating protein (GAP) activity of RGS proteins. By doing so, it prolongs the active, GTP-bound state of Gα subunits, thereby modulating G-protein coupled receptor (GPCR) signaling pathways.
Q2: What is the recommended starting concentration for my experiments?
The optimal concentration of this compound will vary depending on the cell line, the specific assay, and the experimental goals. A good starting point is to perform a dose-response curve ranging from 0.1 µM to 100 µM. Based on published data, concentrations in the low micromolar range are often effective.
Q3: How should I prepare and store this compound?
This compound is soluble in dimethyl sulfoxide (DMSO) but is insoluble in water and ethanol.[2] For experimental use, prepare a concentrated stock solution in high-quality, anhydrous DMSO. For long-term storage, it is recommended to store the solid compound and stock solutions at -20°C or -80°C.[3] Avoid repeated freeze-thaw cycles.
Q4: Is this compound cell-permeable?
Yes, this compound is a small molecule designed to be cell-permeable, allowing it to act on intracellular RGS proteins.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in cell culture medium. | This compound has poor aqueous solubility. Direct dilution of a high-concentration DMSO stock into aqueous media can cause it to precipitate. | First, prepare an intermediate dilution of the DMSO stock in a serum-free medium or phosphate-buffered saline (PBS). Then, add this intermediate dilution to your final culture medium. Ensure the final DMSO concentration is low (typically ≤ 0.5%) to minimize solvent toxicity.[4] |
| No observable effect of this compound in my assay. | The concentration of this compound may be too low. The specific RGS protein in your cell line may be less sensitive to this compound. The compound may have degraded due to improper storage. The presence of high concentrations of proteins like bovine serum albumin (BSA) in the assay buffer can sequester the compound, reducing its effective concentration.[2] | Confirm the viability of your cells and the functionality of your assay with a positive control. Perform a dose-response experiment with a wider concentration range (e.g., up to 100 µM). Verify the expression and activity of the target RGS protein in your cell line. Use a fresh aliquot of this compound. If using a buffer with high protein content, consider increasing the concentration of this compound. |
| High levels of cytotoxicity observed. | The concentration of this compound may be too high for your specific cell line. The final DMSO concentration may be toxic to the cells. | Determine the IC50 for cytotoxicity in your cell line using a cell viability assay. Lower the concentration of this compound used in your experiments. Ensure the final DMSO concentration in your culture medium is at a non-toxic level (e.g., <0.1%). |
| Variability in experimental results. | Inconsistent preparation of this compound solutions. Cell passage number and confluency can affect cellular responses. | Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Standardize cell culture conditions, including passage number and seeding density. |
Quantitative Data Summary
| Parameter | Value | Assay Condition | Reference |
| IC50 for RGS4 | 1.4 µM | Time-resolved fluorescence resonance energy transfer (TR-FRET) | [2] |
| IC50 for RGS4 | ~10 µM | Flow cytometry protein interaction assay (FCPIA) with 1% BSA | [2] |
| IC50 for RGS4 in the presence of 2 mM glutathione | 21 µM | FCPIA | [2] |
| Effective inhibitory concentration in U87 glioblastoma cells | 20-80% inhibition of invasion at various concentrations | Transwell invasion assay | [5] |
| Effective concentration in HEK293 cells | Dependent on the specific GPCR and signaling pathway being studied. A dose-response is recommended. | General cell-based assays | [6][7] |
Experimental Protocols
Cell Viability Assay (MTT/XTT or similar)
This protocol is to determine the cytotoxic effects of this compound on a specific cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Treatment: Remove the old medium and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Assay: Add the viability reagent (e.g., MTT or XTT) to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 for cytotoxicity.
GTPase Activity Assay (GTPase-Glo™ Assay)
This protocol measures the effect of this compound on the GTPase activity of a specific Gα subunit in the presence of an RGS protein.
-
Reagent Preparation: Prepare the GTPase-Glo™ Buffer, GTP, RGS protein, and Gα subunit solutions according to the manufacturer's protocol.
-
Reaction Setup: In a 384-well plate, add the GTPase/GAP buffer, the Gα subunit, and the RGS protein.
-
Inhibitor Addition: Add this compound at various concentrations or a vehicle control (DMSO).
-
Initiate Reaction: Add GTP to initiate the GTPase reaction.
-
Incubation: Incubate the plate at room temperature for the time determined by your optimization experiments (e.g., 60-90 minutes).
-
Detection: Add the GTPase-Glo™ Reagent and incubate for 30 minutes at room temperature. Then, add the Detection Reagent and incubate for 5-10 minutes.
-
Measurement: Measure the luminescence using a plate reader. A decrease in luminescence indicates increased GTPase activity (less GTP remaining).
-
Analysis: Plot the luminescence signal against the this compound concentration to determine the extent of inhibition of RGS protein-stimulated GTPase activity.
Visualizations
Caption: G-protein signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for testing this compound.
References
- 1. Activity, regulation, and intracellular localization of RGS proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. cellculturedish.com [cellculturedish.com]
- 7. Affecting HEK293 Cell Growth and Production Performance by Modifying the Expression of Specific Genes - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting CCG-63808 variability in results
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using the RGS protein inhibitor, CCG-63808. Our goal is to help you achieve consistent and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a reversible, allosteric small-molecule inhibitor of Regulator of G-protein Signaling (RGS) proteins.[1][2][3] It primarily targets RGS4, inhibiting its GTPase-accelerating protein (GAP) activity.[2] By inhibiting RGS proteins, this compound prolongs the active, GTP-bound state of Gα subunits, thereby modulating G-protein signaling pathways.
Q2: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound should be stored as a stock solution at -20°C for up to one year or at -80°C for up to two years.[1] It is recommended to prepare fresh working solutions from the stock for each experiment and to avoid repeated freeze-thaw cycles.[2]
Q3: In which solvents is this compound soluble?
This compound is soluble in dimethyl sulfoxide (DMSO).[2] For in vivo applications, a suspended solution can be prepared in 0.5% CMC-Na/saline water, which may require sonication to aid dissolution.[1][4]
Troubleshooting Guide
Issue 1: High variability in IC50 values or inconsistent inhibition.
Possible Cause 1: Compound Precipitation
This compound has limited aqueous solubility.[5] If the compound precipitates out of solution in your assay buffer, it will lead to inconsistent concentrations and variable results.
-
Recommendation: Visually inspect your assay wells for any signs of precipitation. Consider using a buffer with a higher tolerance for DMSO or reducing the final concentration of this compound. Sonication may also help to initially dissolve the compound.[1][4]
Possible Cause 2: Instability in Assay Media
The stability of this compound can be medium-dependent. It is advisable to minimize the pre-incubation time of the compound in aqueous buffers before starting the experiment.
-
Recommendation: Prepare fresh dilutions of this compound for each experiment. It is recommended to use freshly opened DMSO for preparing stock solutions as hygroscopic DMSO can impact solubility.[4]
Possible Cause 3: Presence of Reducing Agents
The activity of some RGS inhibitors can be sensitive to the presence of reducing agents in the assay buffer. While this compound is a reversible inhibitor, high concentrations of reducing agents could potentially interfere with its interaction with the target protein.[3]
-
Recommendation: If your assay buffer contains high concentrations of reducing agents like DTT or β-mercaptoethanol, consider reducing their concentration or testing if they are necessary for your specific assay.
Issue 2: Off-target effects or unexpected cellular responses.
Possible Cause: Non-specific protein interactions or effects on other signaling pathways.
While this compound is a selective inhibitor of certain RGS proteins, like many small molecules, it may have off-target effects at higher concentrations. Some RGS inhibitors have been noted to affect calcium mobilization.[5]
-
Recommendation: Perform dose-response experiments to determine the optimal concentration range for RGS inhibition with minimal off-target effects. Include appropriate negative and positive controls in your experiments to validate the specificity of the observed effects. Consider using a structurally unrelated RGS inhibitor as a comparator.
Quantitative Data
Table 1: IC50 Values of this compound against various RGS proteins.
| RGS Protein | IC50 (µM) |
| RGS4 | 1.4 |
| RGS19 | >50 |
Data from multiplex FCPIA analysis.[6]
Experimental Protocols
Protocol 1: In Vitro RGS GAP Activity Assay
This protocol is a general guideline for measuring the effect of this compound on RGS protein GAP activity.
-
Reagents:
-
Purified RGS protein (e.g., RGS4)
-
Purified Gα subunit (e.g., Gαo)
-
GTPγS (non-hydrolyzable GTP analog)
-
Assay Buffer (e.g., 20 mM HEPES, 100 mM NaCl, 1 mM MgCl2, pH 7.5)
-
This compound stock solution in DMSO
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer. Also, prepare a vehicle control (DMSO).
-
In a 96-well plate, add the diluted this compound or vehicle to the wells.
-
Add the purified RGS protein to the wells and incubate for 15 minutes at room temperature.[6]
-
Load the Gα subunit with GTPγS according to standard protocols.
-
Initiate the reaction by adding the GTPγS-loaded Gα subunit to the wells.
-
Incubate for 30 minutes at room temperature.[6]
-
Measure the remaining GTPγS-bound Gα using a suitable detection method (e.g., filter binding assay, fluorescence polarization).
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
Visualizations
Caption: G-protein signaling pathway and the inhibitory action of this compound.
References
impact of reducing agents on CCG-63808 activity
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the RGS protein inhibitor, CCG-63808, with a specific focus on the impact of reducing agents on its activity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a reversible, allosteric inhibitor of Regulator of G-protein Signaling (RGS) proteins, with a preference for RGS4.[1][2][3][4] It functions by binding to RGS proteins and inhibiting their GTPase-accelerating protein (GAP) activity, which in turn modulates G-protein signaling.[1][4]
Q2: Is this compound a reversible or irreversible inhibitor?
A2: this compound is a reversible inhibitor.[1][2] Its inhibitory effect can be removed by washing the compound away from the target protein.[1][4] This contrasts with earlier RGS inhibitors like CCG-4986, which are irreversible.
Q3: How should I store this compound?
A3: For long-term storage, it is recommended to store this compound as a solid at -20°C for up to one year, or at -80°C for up to two years.[2] Stock solutions should be stored at -80°C and used within six months, or at -20°C and used within one month.[4] It is advisable to prepare fresh solutions and use them promptly.[2]
Q4: In which solvents is this compound soluble?
A4: this compound is soluble in DMSO.[4] For in vivo applications, it can be prepared in a 0.5% CMC-Na/saline water suspension, which may require sonication to aid dissolution.[2]
Troubleshooting Guide: Impact of Reducing Agents
Q5: My experiment requires the use of a reducing agent (e.g., DTT, TCEP, β-mercaptoethanol). Will this affect the activity of this compound?
A5: Yes, the presence of reducing agents can impact the potency of this compound, although it does not completely abolish its activity. This compound was identified in screens containing DTT, suggesting compatibility. However, its potency is known to decrease in the presence of the intracellular reductant glutathione.[1]
Q6: I am observing a decrease in this compound potency in my assay containing a reducing agent. What could be the cause?
A6: The binding of this compound to RGS4 has some dependence on cysteine residues within the protein, though it does not form irreversible covalent bonds.[1] Reducing agents can alter the redox state of these cysteines, potentially affecting the binding affinity of this compound and leading to a decrease in its apparent potency.
Q7: How much of a potency shift should I expect when using a reducing agent?
A7: The extent of the potency shift is dependent on the specific reducing agent and its concentration. For example, in the presence of 2 mM glutathione, the IC50 of this compound for RGS4 inhibition increases by approximately 0.5 to 1 log unit.[1] The effect of other reducing agents like DTT, TCEP, or β-mercaptoethanol on the IC50 of this compound has not been as extensively quantified in publicly available literature. Therefore, it is crucial to empirically determine the IC50 of this compound in your specific assay buffer containing the reducing agent of choice.
Q8: What steps can I take to mitigate the impact of reducing agents on my experiment with this compound?
A8:
-
Empirical Determination: The most critical step is to determine the IC50 of this compound in your experimental system with and without the reducing agent. This will allow you to adjust the concentrations of this compound used to achieve the desired level of inhibition.
-
Concentration Optimization: If possible, use the lowest effective concentration of the reducing agent in your assay.
-
Alternative Reducing Agents: Consider testing different reducing agents. TCEP (Tris(2-carboxyethyl)phosphine) is a non-thiol-based reducing agent and may have a different impact on this compound activity compared to thiol-based reducing agents like DTT and β-mercaptoethanol.
-
Control Experiments: Always include appropriate controls in your experiments. This includes a vehicle control (e.g., DMSO) and this compound dose-response curves both in the presence and absence of the reducing agent.
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound against RGS4 in different assay formats and conditions.
| Assay Format | Target | Condition | IC50 (µM) | Reference |
| TR-FRET | RGS4-Gαo interaction | - | 1.4 | [1] |
| FCPIA | RGS4-Gαo interaction | - | ~10 | [1] |
| FCPIA | RGS4-Gαo interaction | 2 mM Glutathione | ~21-40 | [1] |
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to measure the interaction between RGS4 and Gαo.
-
Principle: The assay relies on the transfer of energy from a donor fluorophore (e.g., a terbium-labeled anti-His-Tag antibody bound to His-tagged RGS4) to an acceptor fluorophore (e.g., a fluorescently labeled Gαo). When the two proteins are in close proximity, excitation of the donor results in emission from the acceptor. This compound disrupts this interaction, leading to a decrease in the FRET signal.
-
General Methodology:
-
Incubate His-tagged RGS4 with a terbium-labeled anti-His-Tag antibody.
-
Add this compound at various concentrations.
-
Add fluorescently labeled Gαo.
-
Incubate to allow the binding reaction to reach equilibrium.
-
Excite the donor fluorophore (e.g., at 340 nm).
-
Measure the emission from both the donor and acceptor fluorophores (e.g., at 620 nm for the donor and 665 nm for the acceptor) after a time delay to reduce background fluorescence.
-
Calculate the ratio of acceptor to donor emission to determine the FRET signal and plot against the concentration of this compound to determine the IC50.
-
Fluorescence Polarization Immunoassay (FPIA)
This assay also measures the binding of RGS4 to Gαo.
-
Principle: This technique measures the change in the polarization of fluorescent light. A small, fluorescently labeled molecule (the tracer, in this case, fluorescently tagged Gαo) tumbles rapidly in solution, leading to low fluorescence polarization. When it binds to a larger molecule (RGS4-coated beads), its tumbling slows down, resulting in an increase in fluorescence polarization. This compound competes with this interaction, causing a decrease in polarization.
-
General Methodology:
-
Incubate RGS4-coated microspheres with this compound at various concentrations.
-
Add a fluorescently labeled Gαo subunit.
-
Incubate to allow the binding reaction to reach equilibrium.
-
Excite the sample with polarized light.
-
Measure the intensity of the emitted light parallel and perpendicular to the plane of excitation.
-
Calculate the fluorescence polarization and plot it against the concentration of this compound to determine the IC50.
-
Visualizations
References
Technical Support Center: CCG-63808 Cytotoxicity Assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for assessing the cytotoxicity of CCG-63808 in various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a reversible, allosteric inhibitor of Regulator of G-protein Signaling (RGS) proteins, with a particular selectivity for RGS4.[1][2][3] It functions by inhibiting the GTPase-accelerating protein (GAP) activity of RGS proteins, thereby modulating G-protein coupled receptor (GPCR) signaling pathways.[3]
Q2: How should I dissolve and store this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the compound as a powder at -20°C for up to 3 years. Once dissolved in DMSO, the stock solution should be stored at -80°C for up to 2 years or -20°C for up to 1 year. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.
Q3: What is a typical starting concentration range for this compound in cytotoxicity assays?
A3: While the optimal concentration range should be determined empirically for each cell line, a common starting point for in vitro studies with small molecule inhibitors is to perform a serial dilution spanning a broad range, for example, from 0.1 µM to 100 µM. The known IC50 of this compound for RGS4 is 1.4 µM, which can serve as a reference point for designing your dose-response experiments.[3]
Q4: Can the DMSO solvent affect my experimental results?
A4: Yes, at high concentrations, DMSO can be toxic to cells. It is crucial to include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as the highest concentration used for this compound. Typically, the final DMSO concentration in the cell culture medium should be kept below 0.5% (v/v) to minimize solvent-induced cytotoxicity.
Q5: How can I determine if this compound is inducing apoptosis or necrosis in my cells?
A5: To distinguish between apoptosis and necrosis, you can use assays that detect specific markers for each cell death mechanism. For example, an Annexin V/Propidium Iodide (PI) assay can be used. Annexin V binds to phosphatidylserine, which is exposed on the outer cell membrane during early apoptosis, while PI is a DNA stain that can only enter cells with compromised membrane integrity, a hallmark of late apoptosis and necrosis.
Data Presentation
Table 1: Example IC50 Values for this compound in Various Cell Lines
| Cell Line | Cancer Type | Incubation Time (hrs) | IC50 (µM) | Assay Method | Reference |
| e.g., A549 | Lung Carcinoma | 48 | Data not available | MTT | (Internal Data) |
| e.g., MCF-7 | Breast Adenocarcinoma | 48 | Data not available | MTT | (Internal Data) |
| e.g., U87 MG | Glioblastoma | 72 | Data not available | XTT | (Internal Data) |
| e.g., PC-3 | Prostate Adenocarcinoma | 48 | Data not available | LDH | (Internal Data) |
| e.g., HEK293 | Normal Human Embryonic Kidney | 48 | Data not available | MTT | (Internal Data) |
Note: This table is a template. Users should populate it with their experimentally determined IC50 values.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is for assessing cell viability by measuring the metabolic activity of cells.
Materials:
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Appropriate cell line and complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-treatment control (medium only).
-
Remove the old medium from the wells and add 100 µL of the prepared drug dilutions and controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control.
Protocol 2: LDH Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.
Materials:
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Appropriate cell line and complete culture medium
-
LDH cytotoxicity assay kit (follow manufacturer's instructions)
-
Microplate reader
Procedure:
-
Follow steps 1-4 of the MTT assay protocol.
-
After the incubation period, carefully collect the cell culture supernatant from each well.
-
Follow the instructions of the LDH cytotoxicity assay kit to measure the LDH activity in the collected supernatants. This typically involves adding a reaction mixture and incubating for a specific time.
-
Measure the absorbance at the wavelength specified in the kit's protocol using a microplate reader.
-
To determine the maximum LDH release, include a positive control where cells are lysed with a lysis buffer provided in the kit.
-
Calculate the percentage of cytotoxicity based on the ratio of LDH released from treated cells to the maximum LDH release.
Protocol 3: Annexin V/PI Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound stock solution (in DMSO)
-
6-well cell culture plates
-
Appropriate cell line and complete culture medium
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound and controls for the chosen time period.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in the binding buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the kit's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+, necrotic: Annexin V-/PI+).
Troubleshooting Guides
Issue 1: High background or inconsistent results in the MTT assay.
-
Possible Cause: Uneven cell seeding.
-
Solution: Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating wells.
-
-
Possible Cause: Contamination of cell culture.
-
Solution: Regularly check for microbial contamination and practice sterile techniques.
-
-
Possible Cause: Interference from this compound.
-
Solution: Run a control with this compound in cell-free medium to check for any direct reaction with MTT.
-
Issue 2: this compound precipitates in the culture medium.
-
Possible Cause: Exceeding the solubility limit.
-
Solution: Ensure the final concentration of DMSO is sufficient to keep the compound dissolved. Prepare fresh dilutions from a concentrated stock just before use. If precipitation persists at higher concentrations, these concentrations may not be suitable for the assay.
-
Issue 3: Low signal or no dose-response in the LDH assay.
-
Possible Cause: Insufficient cell death.
-
Solution: Increase the incubation time or the concentration of this compound.
-
-
Possible Cause: LDH enzyme degradation.
-
Solution: Avoid repeated freeze-thaw cycles of the supernatant. Assay the samples immediately after collection or store them at -80°C.
-
Issue 4: High percentage of necrotic cells in the Annexin V/PI assay at early time points.
-
Possible Cause: The compound is highly cytotoxic at the tested concentration, leading to rapid necrosis.
-
Solution: Perform a time-course experiment with shorter incubation times and/or test lower concentrations of this compound.
-
Visualizations
Caption: this compound inhibits RGS protein's GAP activity.
Caption: General workflow for assessing this compound cytotoxicity.
Caption: Decision tree for troubleshooting common issues.
References
long-term stability of CCG-63808 stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the use of CCG-63808, a reversible inhibitor of Regulator of G-protein Signaling (RGS) proteins.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][2] For in vivo applications, a suspension can be prepared using 0.5% carboxymethylcellulose sodium (CMC-Na) in saline.[3][4]
Q2: What are the recommended storage conditions and long-term stability of this compound stock solutions?
The stability of this compound stock solutions is dependent on the storage temperature. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes for single-use applications.
Table 1: Long-Term Stability of this compound Stock Solutions
| Storage Temperature | Shelf Life |
| -80°C | 2 years[3] |
| -20°C | 1 year[3] |
Q3: What is the mechanism of action of this compound?
This compound is a reversible, allosteric inhibitor of RGS proteins, with selectivity for RGS4 (IC50 = 1.4 µM).[1] It functions by preventing the interaction between the RGS protein and the Gα subunit of the G-protein complex. This inhibition slows down the GTPase activity of the Gα subunit, thereby prolonging G-protein signaling.
Q4: How does the mechanism of this compound differ from that of CCG-4986?
This compound is a reversible inhibitor, whereas CCG-4986 is an irreversible inhibitor of RGS4.[1] CCG-4986 acts by covalently modifying cysteine residues on the RGS4 protein.
Troubleshooting Guide
Issue 1: Precipitation of this compound in aqueous solutions.
-
Possible Cause: this compound has limited solubility in aqueous solutions. The addition of a DMSO stock solution to an aqueous buffer can cause the compound to precipitate out.
-
Solution:
-
Ensure the final concentration of DMSO in your experimental buffer is compatible with your assay and does not exceed a level that causes precipitation.
-
If precipitation occurs during the preparation of in vivo suspensions, sonication can be used to aid dissolution.[3][4]
-
It is recommended to prepare fresh working solutions and use them promptly.[3]
-
Issue 2: Inconsistent or lower-than-expected inhibitory activity.
-
Possible Cause 1: Degradation of the stock solution. Improper storage or multiple freeze-thaw cycles can lead to the degradation of this compound.
-
Solution 1: Always store stock solutions at the recommended temperatures (-20°C or -80°C) and aliquot them to avoid repeated freezing and thawing.[1]
-
Possible Cause 2: Hygroscopic nature of DMSO. DMSO can absorb moisture from the air, which can significantly impact the solubility and stability of the dissolved compound.[2]
-
Solution 2: Use fresh, anhydrous DMSO to prepare stock solutions. Store DMSO properly to minimize moisture absorption.
-
Possible Cause 3: Presence of reducing agents. The activity of some RGS inhibitors can be affected by the presence of reducing agents like dithiothreitol (DTT).
-
Solution 3: Check the compatibility of all buffer components with the inhibitor. If a reducing agent is necessary for your protein of interest, its effect on this compound should be evaluated.
Experimental Protocols
Generalized Protocol for RGS Inhibition Assay using a GTPase-Glo™ Assay
This protocol provides a general workflow for assessing the inhibitory effect of this compound on RGS protein activity.
-
Prepare Reagents:
-
Prepare a stock solution of this compound in fresh, anhydrous DMSO.
-
Prepare serial dilutions of the this compound stock solution in an appropriate assay buffer. The final DMSO concentration should be kept constant across all wells and should not interfere with the assay.
-
Prepare solutions of the target RGS protein and the corresponding Gα subunit.
-
-
Assay Procedure:
-
Add the diluted this compound or vehicle control (DMSO) to the wells of a microplate.
-
Add the RGS protein to the wells and incubate for a predetermined time to allow for inhibitor binding.
-
Initiate the reaction by adding the Gα subunit and GTP.
-
Allow the GTPase reaction to proceed for the desired duration.
-
Stop the reaction and measure the amount of remaining GTP using the GTPase-Glo™ reagent according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of GTP hydrolysis for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Visualizations
Caption: G-Protein Signaling Cycle and Inhibition by this compound.
Caption: Experimental Workflow for an RGS Inhibition Assay.
References
avoiding precipitation of CCG-63808 in media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CCG-63808. Our aim is to help you overcome common challenges, particularly the issue of this compound precipitation in cell culture media, to ensure the success and reproducibility of your experiments.
Troubleshooting Guide: Preventing this compound Precipitation
Precipitation of this compound upon its addition to aqueous cell culture media is a common issue due to its hydrophobic nature. This guide provides a step-by-step approach to identify the cause and resolve the problem.
Problem: I observed a precipitate in my cell culture medium after adding this compound.
Step 1: Identify the Nature of the Precipitate
First, it's crucial to determine if the precipitate is indeed this compound or another component of your culture system.
-
Visual Inspection: Under a microscope, this compound precipitate may appear as small, crystalline, or amorphous particles. This is distinct from bacterial or fungal contamination, which would appear as motile rods or filamentous structures, respectively.
-
Control Flask: Always maintain a control flask containing the same cell culture medium and the final concentration of the solvent (e.g., DMSO) but without this compound. If precipitation also occurs in the control flask, the issue may lie with the medium components or the solvent itself.[1]
Step 2: Review Your this compound Stock Solution Preparation
The concentration and handling of your this compound stock solution are critical factors.
| Troubleshooting Tips | Recommendations |
| Solvent | Use high-purity, anhydrous Dimethyl Sulfoxide (DMSO) to prepare the initial stock solution.[1] Ensure your DMSO is not old or has absorbed water, as this can reduce its solubilizing capacity.[1] |
| Stock Concentration | Prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO. An overly concentrated stock may be more prone to precipitation upon dilution. If issues persist, try preparing a lower concentration stock (e.g., 1-10 mM). |
| Dissolution | Ensure this compound is completely dissolved in DMSO. Gentle warming (up to 37°C) and vortexing or sonication can aid dissolution.[1][2] |
| Storage | Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] Freeze-thaw cycles can lead to the degradation of the compound and may affect its solubility.[1] |
Step 3: Optimize the Dilution of the Stock Solution into Culture Media
The method of diluting the DMSO stock into your aqueous cell culture medium is the most common source of precipitation.
| Troubleshooting Tips | Recommendations |
| Final DMSO Concentration | Critically, keep the final concentration of DMSO in the cell culture medium below 0.5%, and ideally at or below 0.1%.[3] Higher concentrations of DMSO can be toxic to cells and can also cause the hydrophobic compound to precipitate out of the aqueous solution.[1][3] |
| Dilution Method | Add the this compound stock solution to pre-warmed (37°C) cell culture medium while gently vortexing or swirling the medium.[1][2] Avoid adding the stock solution to cold medium, as this can cause thermal shock and induce precipitation.[1] A stepwise dilution process is recommended to avoid rapid concentration changes that can lead to precipitation.[4] |
| Media Components | The presence of serum can sometimes help with the aqueous solubility of hydrophobic drugs.[2] If using serum-free media, consider if the addition of serum is compatible with your experimental design. Components of the cell culture medium itself, such as salts and proteins, can interact with the compound and cause precipitation.[5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Calculate the required amount: Determine the mass of this compound and the volume of DMSO needed to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolve the compound:
-
Aliquot and store:
-
Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[1]
-
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium
Objective: To dilute the this compound DMSO stock solution into the cell culture medium without causing precipitation.
Materials:
-
This compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium (with or without serum, as required by the experiment)
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Pre-warm the medium: Ensure your cell culture medium is pre-warmed to 37°C.[1][2]
-
Prepare intermediate dilutions (optional but recommended):
-
To minimize the final DMSO concentration and the risk of precipitation, it is best to perform serial dilutions.
-
For example, if your final desired concentration is 10 µM and your stock is 10 mM, you can first dilute the stock 1:10 in pre-warmed media to get a 1 mM intermediate solution. Then, dilute this intermediate solution 1:100 to reach the final 10 µM concentration.
-
-
Add stock to medium:
-
While gently vortexing or swirling the pre-warmed medium, add the required volume of the this compound stock solution.[1]
-
Do not add the medium to the stock solution.
-
-
Final mix: Gently mix the final solution before adding it to your cells.
-
Observe for precipitation: Visually inspect the medium for any signs of precipitation immediately after dilution and before adding it to the cells.
Frequently Asked Questions (FAQs)
Q1: What is the maximum recommended final concentration of DMSO in the cell culture medium?
A1: To avoid cytotoxicity and precipitation of hydrophobic compounds, the final DMSO concentration should be kept as low as possible, ideally at or below 0.1%.[3] While some cell lines may tolerate up to 0.5%, it is crucial to perform a vehicle control to assess the effect of DMSO on your specific cells.[3]
Q2: Can I use a solvent other than DMSO to dissolve this compound?
A2: DMSO is the most commonly recommended solvent for this compound due to its high solubilizing capacity for this compound.[6] If DMSO is incompatible with your experimental setup, you may need to explore other organic solvents, but their suitability and potential toxicity to your cells must be carefully evaluated.
Q3: My this compound precipitated in the media. Can I still use it after filtering?
A3: It is not recommended to filter the medium to remove the precipitate.[5] Filtering will remove an unknown amount of the compound, leading to an inaccurate and lower-than-intended final concentration in your experiment. The best approach is to troubleshoot the dissolution and dilution procedures to prevent precipitation from occurring in the first place.
Q4: Does the type of cell culture medium affect the solubility of this compound?
A4: Yes, the components of the cell culture medium, such as salts, pH, and the presence or absence of serum, can influence the solubility of this compound.[2][5] If you are consistently experiencing precipitation, you could test the solubility of the compound in different basal media to find the most suitable one for your experiments.
Q5: How can I be sure that the precipitation is not due to contamination?
A5: Visually inspect a sample of the medium under a microscope. Chemical precipitates will typically appear as non-motile crystalline or amorphous particles.[1] Bacterial or fungal contamination will present as moving bacteria or growing filaments. Additionally, maintaining a vehicle-only control (medium + DMSO) can help differentiate between compound precipitation and other issues.[1]
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
References
CCG-63808 cysteine-dependent inhibition issues
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using CCG-63808, a reversible, allosteric inhibitor of Regulator of G-protein Signaling (RGS) proteins.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective and reversible inhibitor of RGS proteins, with a notable potency for RGS4.[1][2] It functions by allosterically binding to the RGS protein, thereby inhibiting its GTPase-accelerating protein (GAP) activity towards Gα subunits.[1][2] Unlike compounds such as CCG-4986, which acts irreversibly, this compound's inhibition can be reversed by washing the compound away.[1][2]
Q2: Is this compound a cysteine-dependent inhibitor?
Yes, the inhibitory activity of this compound shows some dependence on cysteine residues within the RGS protein.[1] While it can fully inhibit the GAP activity of a cysteine-null mutant of RGS4 (RGS4c), its ability to inhibit the binding of Gαo to this mutant is significantly weaker.[1] This suggests that while cysteines are not absolutely required for inhibition of catalytic activity, they play a role in the binding interaction.
Q3: What is the solubility and recommended storage for this compound?
This compound is soluble in DMSO.[2] For in vivo studies, it can be prepared as a suspended solution in 0.5% CMC-Na/saline water, which may require ultrasonication to aid dissolution.[3][4] Recommended storage for stock solutions is at -20°C for up to 1 year or -80°C for up to 2 years.[3] To avoid degradation from repeated freeze-thaw cycles, it is advisable to store the solution in aliquots.[2]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
Issue 1: No or low inhibitory effect observed.
Possible Cause 1: Compound Degradation
-
Troubleshooting Step: Ensure that the compound has been stored correctly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles.[2][3] If degradation is suspected, use a fresh aliquot or a newly prepared stock solution.
Possible Cause 2: Presence of Reducing Agents
-
Troubleshooting Step: The activity of some thiol-reactive compounds can be affected by the reducing environment of the cell.[1] While this compound was identified in screens containing DTT, its activity can be tested in the presence of 2 mM reduced glutathione to mimic intracellular conditions.[1]
Possible Cause 3: Incorrect Assay Conditions
-
Troubleshooting Step: Verify the experimental protocol, including buffer components, pH, and incubation times. For binding assays like the Fluorescence Polarization Immunoassay (FCPIA), ensure that the concentration of the fluorescently labeled Gα subunit is appropriate.
Issue 2: Discrepancy between binding inhibition and GAP activity inhibition with cysteine-null mutants.
Observation: this compound weakly inhibits the binding of Gαo to a cysteine-null RGS4 mutant (RGS4c) in an FCPIA assay but fully inhibits the GAP activity of RGS4c in a single-turnover GTPase assay.[1]
Explanation: This discrepancy suggests that this compound can inhibit the functional catalytic activity of the cysteine-null RGS4 mutant even with a reduced effect on the high-affinity binding to the GDP-AlF4-bound Gαo used in the binding assay.[1] The mechanism of inhibition may involve allosteric modulation of the RGS protein's conformation, which affects its catalytic function more significantly than its stable binding to a transition-state mimic of the G protein.
Recommendation: When studying cysteine-mutated RGS proteins, it is crucial to assess the inhibitory effect of this compound using a functional assay that measures GAP activity (e.g., a single-turnover GTPase assay) in addition to a binding assay.
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound against various RGS proteins.
| RGS Protein | IC50 (µM) | Assay Type | Reference |
| RGS4 | 1.4 | FCPIA | [2] |
| RGS8 | >10 | FCPIA | [1] |
| RGS16 | >10 | FCPIA | [1] |
| RGS19 | ~10 | FCPIA | [1] |
| RGS7 | No activity | FCPIA | [1] |
Key Experimental Protocols
Fluorescence Polarization Immunoassay (FCPIA)
This assay is used to measure the binding of Gαo to RGS proteins.
-
Bead Preparation: Coat microspheres with the RGS protein of interest.
-
Compound Incubation: Treat the RGS-coated beads with varying concentrations of this compound or vehicle (DMSO) for 15 minutes at room temperature.[5]
-
Gαo Binding: Add fluorescently labeled Gαo (e.g., Gαo-AF532) bound to GDP and AlF4- to the RGS/compound mixture.
-
Incubation: Incubate for 30 minutes to allow for binding.[5]
-
Analysis: Measure the fluorescence polarization. Inhibition is observed as a decrease in polarization.
Single-Turnover GTPase Assay
This assay measures the GTPase-accelerating (GAP) activity of RGS proteins.
-
Reaction Mixture: Prepare a reaction mixture containing purified Gαo subunit loaded with [γ-³²P]GTP.
-
Initiate Reaction: Add the RGS protein to the reaction mixture in the presence or absence of this compound.
-
Time Course: Take aliquots at various time points and quench the reaction with a solution containing activated charcoal to separate hydrolyzed from unhydrolyzed GTP.
-
Quantification: Measure the amount of released ³²Pi by scintillation counting.
-
Analysis: The rate of GTP hydrolysis reflects the GAP activity of the RGS protein. Inhibition is observed as a decrease in the hydrolysis rate.[1][2]
Visualizations
References
Technical Support Center: Minimizing Variability in RGS Inhibition Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in Regulator of G protein Signaling (RGS) inhibition assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in RGS inhibition assays?
A1: Variability in RGS inhibition assays can stem from several factors, including:
-
Protein Quality and Consistency: The purity, concentration, and activity of recombinant RGS and Gα proteins are critical. Batch-to-batch variation in protein preparations can be a significant source of variability.
-
Assay Conditions: Inconsistent buffer composition, pH, temperature, and incubation times can all affect enzyme kinetics and inhibitor potency.[1]
-
Substrate and Reagent Quality: The quality and handling of GTP, fluorescently labeled nucleotides, and detection reagents can impact assay performance.
-
Pipetting and Dispensing Errors: Inaccurate or inconsistent liquid handling, especially in high-throughput screening formats, can introduce significant errors.
-
Assay-Specific Factors: Each assay format (e.g., GTPase, FRET, cell-based) has unique potential sources of variability. For instance, in cell-based assays, cell passage number, density, and health are crucial factors.
Q2: How can I ensure the quality of my recombinant RGS and Gα proteins?
A2: To ensure high-quality recombinant proteins, consider the following:
-
Expression and Purification: Utilize optimized expression and purification protocols to obtain highly pure and active proteins.[2][3][4] Consistent purification procedures across different batches are essential.
-
Quality Control: After purification, perform quality control checks such as SDS-PAGE for purity, concentration determination (e.g., Bradford or BCA assay), and functional validation (e.g., a baseline activity assay).
-
Storage: Store proteins in appropriate buffers at the recommended temperature to maintain stability and activity. Avoid repeated freeze-thaw cycles.
Q3: What are some key considerations for designing a robust RGS inhibition assay?
A3: A well-designed assay is crucial for minimizing variability. Key considerations include:
-
Assay Format Selection: Choose an assay format that is appropriate for your research goals (e.g., biochemical vs. cell-based, endpoint vs. kinetic).
-
Optimization of Assay Parameters: Empirically determine the optimal concentrations of RGS protein, Gα subunit, and GTP, as well as incubation times and temperatures.
-
Use of Controls: Include appropriate positive and negative controls in every experiment. For inhibitor studies, a known inhibitor can serve as a positive control.
-
Standard Operating Procedures (SOPs): Develop and adhere to detailed SOPs for all assay procedures to ensure consistency.
Troubleshooting Guides
GTPase Assays (e.g., Single-Turnover GTPase Assay)
Problem: High background signal or low signal-to-noise ratio.
| Potential Cause | Troubleshooting Step |
| Spontaneous GTP hydrolysis | Prepare fresh GTP solutions for each experiment. Keep GTP on ice. |
| Contaminating GTPases in protein preparations | Ensure high purity of RGS and Gα proteins. Perform a control experiment with Gα protein alone to assess its intrinsic GTPase activity. |
| Suboptimal assay buffer | Optimize the buffer composition, including Mg²⁺ concentration, which is critical for GTPase activity. |
Problem: High well-to-well variability.
| Potential Cause | Troubleshooting Step |
| Inaccurate pipetting | Calibrate pipettes regularly. Use automated liquid handlers for high-throughput assays if available. |
| Inconsistent incubation times | Use a multichannel pipette or a plate reader with an injector to start the reaction simultaneously in all wells. |
| Edge effects in microplates | Avoid using the outer wells of the plate, or incubate the plate in a humidified chamber to minimize evaporation. |
Problem: Inconsistent inhibitor IC50 values.
| Potential Cause | Troubleshooting Step |
| Inhibitor instability or precipitation | Check the solubility of the inhibitor in the assay buffer. Prepare fresh inhibitor dilutions for each experiment. |
| Cysteine-dependent inhibition | Many RGS inhibitors are covalent modifiers of cysteine residues.[5][6] Ensure the presence of reducing agents like DTT or TCEP in the buffer if not studying this class of inhibitors. Conversely, if studying them, be aware of their mechanism. |
| Assay not at steady-state | For steady-state GTPase assays, ensure that the reaction is in the linear range.[7] |
FRET-Based Assays
Problem: Low FRET signal or poor dynamic range.
| Potential Cause | Troubleshooting Step |
| Incorrect fluorophore pair | Choose a donor-acceptor pair with good spectral overlap. |
| Suboptimal labeling efficiency | Optimize the labeling reaction to ensure an appropriate degree of labeling for both the donor and acceptor fluorophores. |
| Incorrect protein concentrations | Titrate the concentrations of the labeled RGS and Gα proteins to find the optimal ratio for FRET. |
| Instability of the FRET signal over time | This could be due to photobleaching or protein degradation. Reduce exposure time or light intensity. Ensure protein stability in the assay buffer. Including a non-ionic detergent like 0.01% Triton X-100 can sometimes prevent proteins from sticking to the plate.[8] |
Problem: High background fluorescence.
| Potential Cause | Troubleshooting Step |
| Autofluorescence from compounds or buffer components | Screen for compound autofluorescence before the assay. Use buffers with low intrinsic fluorescence. |
| Light scatter | Ensure that the assay solution is free of precipitates. |
Cell-Based Assays (e.g., Calcium Flux Assays)
Problem: High variability in cellular responses.
| Potential Cause | Troubleshooting Step |
| Inconsistent cell number and health | Use a consistent cell seeding density and ensure cells are healthy and in the logarithmic growth phase. Monitor cell viability. |
| Variation in transfection/transduction efficiency | Optimize the protocol for introducing the RGS protein or reporter construct into the cells. |
| Inconsistent dye loading | Ensure consistent incubation time and concentration of the fluorescent dye (e.g., for calcium flux assays).[9][10][11] |
Problem: Low or no response to agonist/inhibitor.
| Potential Cause | Troubleshooting Step |
| Low expression of the target RGS protein or GPCR | Verify the expression levels of the target proteins. |
| Cellular context | The intracellular environment can affect inhibitor potency. Consider using permeabilized cells to facilitate inhibitor entry. |
| Off-target effects of the inhibitor | Perform counterscreens to identify compounds that may be acting on other components of the signaling pathway. |
Quantitative Data
Table 1: IC50 Values of Selected RGS Inhibitors
| Inhibitor | Target RGS | IC50 (nM) | Assay Type | Reference |
| CCG-50014 | RGS4 | 30 | Biochemical | [6][12] |
| CCG-50014 | RGS14 | 8 | Biochemical | [6] |
| CCG-203769 | RGS4 | 17 | Biochemical | [6] |
| 11b | RGS4 | 14 | FCPIA | [13] |
| CCG-63802 | RGS4 | 3,000 - 100,000 | Biochemical | [14] |
| CCG-4986 | RGS4 | 3,000 - 5,000 | FCPIA | [15] |
| Hit 1 | RGS12 | ~58,600 | Transcreener® GDP RGScreen™ | [16] |
Note: IC50 values can vary depending on the assay conditions and should be determined empirically in your specific assay system.
Experimental Protocols
Single-Turnover GTPase Assay for RGS4 Inhibition
This protocol is adapted from established methods for measuring the GAP activity of RGS proteins.[17]
Materials:
-
Purified recombinant RGS4 protein
-
Purified recombinant Gαi1 protein
-
[γ-³²P]GTP
-
Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT
-
Quench Solution: 5% activated charcoal in 20 mM phosphoric acid, pH 2.0
-
Test inhibitors dissolved in DMSO
Procedure:
-
Prepare Gαi1-[γ-³²P]GTP: Incubate Gαi1 with a 10-fold molar excess of [γ-³²P]GTP in the absence of Mg²⁺ for 10 minutes at 30°C to facilitate nucleotide exchange.
-
Initiate the Reaction: Add MgCl₂ to a final concentration of 5 mM to lock in the [γ-³²P]GTP.
-
Add RGS4 and Inhibitor: In a microplate, add the test inhibitor at various concentrations to the wells. Then, add RGS4 to initiate the GTPase reaction. The final concentrations should be optimized, but a starting point could be 100 nM Gαi1 and 50 nM RGS4.
-
Incubate: Incubate the plate at 30°C for a predetermined time (e.g., 5 minutes). The incubation time should be within the linear range of the reaction.
-
Quench the Reaction: Stop the reaction by adding the Quench Solution.
-
Separate Free Phosphate: Centrifuge the plate to pellet the charcoal, which binds to the unhydrolyzed [γ-³²P]GTP.
-
Measure Hydrolysis: Take an aliquot of the supernatant, which contains the hydrolyzed ³²Pi, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the amount of GTP hydrolyzed and determine the IC50 of the inhibitor.
FRET Assay for RGS4-Gαo Interaction
This protocol is a generalized procedure based on published FRET assays for RGS-Gα interactions.[18][19]
Materials:
-
Purified RGS4 labeled with an acceptor fluorophore (e.g., Alexa Fluor 555)
-
Purified Gαo labeled with a donor fluorophore (e.g., Alexa Fluor 488)
-
FRET Buffer: 20 mM HEPES, pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT
-
GDP and AlF₄⁻ (to stabilize the Gα-RGS interaction)
-
Test inhibitors dissolved in DMSO
Procedure:
-
Prepare Gαo-GDP-AlF₄⁻: Incubate the labeled Gαo with GDP and AlF₄⁻ to mimic the transition state for GTP hydrolysis, which has a high affinity for RGS proteins.
-
Set up the Assay: In a microplate, add the test inhibitor at various concentrations.
-
Add Labeled Proteins: Add the labeled Gαo-GDP-AlF₄⁻ and labeled RGS4 to the wells.
-
Incubate: Incubate the plate at room temperature for 30-60 minutes to allow the interaction to reach equilibrium.
-
Measure FRET: Excite the donor fluorophore and measure the emission of both the donor and acceptor fluorophores using a plate reader equipped for FRET.
-
Data Analysis: Calculate the FRET ratio (acceptor emission / donor emission). A decrease in the FRET ratio in the presence of an inhibitor indicates disruption of the RGS4-Gαo interaction. Determine the IC50 of the inhibitor.
Signaling Pathways and Experimental Workflows
Caption: The G protein cycle and the role of RGS proteins.
Caption: Workflow for a single-turnover GTPase assay.
Caption: Workflow for a FRET-based interaction assay.
References
- 1. Assay of RGS protein activity in vitro using purified components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purification of recombinant G protein alpha subunits from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of expression and purification protocols on Gα biochemical activity: kinetics of plant and mammalian G protein cycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of expression and purification protocols on Gα biochemical activity: kinetics of plant and mammalian G protein cycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the Selectivity and Cysteine Dependence of Inhibitors across the Regulator of G Protein–Signaling Family - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulator of G-protein signaling (RGS) proteins as drug targets: Progress and future potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 8. researchgate.net [researchgate.net]
- 9. bu.edu [bu.edu]
- 10. bms.kr [bms.kr]
- 11. researchgate.net [researchgate.net]
- 12. selleckchem.com [selleckchem.com]
- 13. Small Molecule Inhibitors of Regulators of G Protein Signaling (RGS) Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Redirecting [linkinghub.elsevier.com]
- 16. AI-guided discovery of first-in-class small-molecule inhibitors for regulators of G protein signaling (RGS) GPCR regulatory proteins - American Chemical Society [acs.digitellinc.com]
- 17. RGS4 and GAIP are GTPase-activating proteins for Gqα and block activation of phospholipase Cβ by γ-thio-GTP-Gqα - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fluorescence-based assays for RGS box function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Inhibitory Effect of CCG-63808 on RGS4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the small molecule inhibitor CCG-63808 and its inhibitory effects on Regulator of G protein Signaling 4 (RGS4). The performance of this compound is compared with other known RGS4 inhibitors, supported by experimental data to aid in the selection of appropriate tools for research and drug development.
Comparison of RGS4 Inhibitors
The following table summarizes the quantitative data for this compound and other alternative RGS4 inhibitors. The half-maximal inhibitory concentration (IC50) is a key measure of inhibitor potency.
| Inhibitor | RGS4 IC50 | Selectivity Profile | Mechanism of Action | Reference |
| This compound | 1.4 µM (TR-FRET)[1], ~10 µM (FCPIA)[1] | Selective for RGS4 over RGS7, RGS8, and RGS16[1] | Reversible, Allosteric | [1] |
| CCG-63802 | 1.9 µM (TR-FRET)[1][2], ~10 µM (FCPIA)[1] | Selective for RGS4 over RGS7, RGS8, and RGS16[1] | Reversible, Allosteric | [1] |
| CCG-4986 | 3-5 µM (FCPIA)[3] | Selective for RGS4 over RGS8[3] | Irreversible, Covalent modification of Cys-132[4][5] | [3] |
| CCG-50014 | 30 nM[6] | >20-fold selective for RGS4 over other RGS proteins | Covalent | |
| CCG-203769 | 17 nM | Selective for RGS4 over four other RGS proteins | Covalent |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of RGS4 inhibition and the experimental procedures used for validation, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay measures the disruption of the RGS4-Gα protein-protein interaction by an inhibitor.
-
Principle: A terbium (Tb)-chelate labeled donor fluorophore is conjugated to the Gα protein, and an acceptor fluorophore (e.g., Alexa Fluor 488) is conjugated to RGS4. When in close proximity, excitation of the donor results in energy transfer to the acceptor, producing a FRET signal. An inhibitor that disrupts this interaction will lead to a decrease in the FRET signal.
-
Protocol Outline:
-
Reagent Preparation:
-
Prepare purified, fluorescently labeled RGS4 (acceptor) and Gαo (donor) proteins.
-
Prepare a serial dilution of the inhibitor (e.g., this compound) in assay buffer.
-
-
Assay Procedure:
-
In a microplate, add the inhibitor solution to wells.
-
Add the labeled RGS4 protein and incubate to allow for inhibitor binding.
-
Initiate the interaction by adding the labeled Gαo protein.
-
Incubate to allow the protein-protein interaction to reach equilibrium.
-
-
Detection:
-
Read the plate using a TR-FRET compatible microplate reader, measuring the fluorescence emission at the donor and acceptor wavelengths after a time delay.
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
-
Data Analysis:
-
Plot the TR-FRET ratio against the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
-
Flow Cytometry Protein Interaction Assay (FCPIA)
This bead-based assay also quantifies the inhibition of the RGS4-Gα interaction.
-
Principle: Biotinylated RGS4 is immobilized on streptavidin-coated fluorescent beads. Fluorescently labeled Gα protein is then added. The amount of Gα bound to the RGS4-coated beads is quantified by flow cytometry. An inhibitor will reduce the bead-associated fluorescence.
-
Protocol Outline:
-
Reagent Preparation:
-
Prepare biotinylated RGS4 and fluorescently labeled Gαo.
-
Couple the biotinylated RGS4 to streptavidin-coated beads.
-
Prepare a serial dilution of the inhibitor.
-
-
Assay Procedure:
-
In a microplate, add the RGS4-coated beads.
-
Add the inhibitor solution and incubate.
-
Add the fluorescently labeled Gαo and incubate to allow for binding.
-
-
Detection:
-
Analyze the samples using a flow cytometer capable of bead-based assays (e.g., Luminex).
-
Measure the mean fluorescence intensity (MFI) of the beads.
-
-
Data Analysis:
-
Plot the MFI against the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
-
Single-Turnover GTPase Assay
This functional assay directly measures the ability of an inhibitor to block the GTPase-activating protein (GAP) activity of RGS4.
-
Principle: The assay measures the rate of GTP hydrolysis by the Gα subunit in the presence of RGS4. Gα is pre-loaded with radiolabeled [γ-³²P]GTP. RGS4 accelerates the hydrolysis of GTP to GDP and inorganic phosphate ([³²P]Pi). An effective inhibitor will reduce the amount of [³²P]Pi released.
-
Protocol Outline:
-
Reagent Preparation:
-
Prepare purified Gαo and RGS4 proteins.
-
Prepare a solution of [γ-³²P]GTP.
-
Prepare a serial dilution of the inhibitor.
-
-
Assay Procedure:
-
Pre-load Gαo with [γ-³²P]GTP in a low-magnesium buffer.
-
In separate tubes, pre-incubate RGS4 with the inhibitor or vehicle control.
-
Initiate the reaction by adding the RGS4/inhibitor mixture to the [γ-³²P]GTP-loaded Gαo in a buffer containing magnesium.
-
Allow the reaction to proceed for a defined time at a controlled temperature.
-
-
Detection:
-
Quench the reaction by adding a solution that binds to unincorporated [γ-³²P]GTP (e.g., activated charcoal).
-
Separate the quenched reaction mixture by centrifugation.
-
Measure the amount of [³²P]Pi in the supernatant using a scintillation counter.
-
-
Data Analysis:
-
Calculate the rate of GTP hydrolysis for each inhibitor concentration.
-
Plot the rate of hydrolysis against the inhibitor concentration to determine the IC50 value.
-
-
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. The N-terminal domain of RGS4 confers receptor-selective inhibition of G protein signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flow Cytometry Protein Interaction Assay (FCPIA) [bio-protocol.org]
- 4. Polyplexed FCPIA (Flow Cytometry Protein Interaction Assay): A Novel High Throughput Screening Paradigm For RGS Protein Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. RGS4 and GAIP are GTPase-activating proteins for Gqα and block activation of phospholipase Cβ by γ-thio-GTP-Gqα - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to RGS Protein Inhibitors: CCG-63808 vs. CCG-4986
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two key Regulator of G-protein Signaling (RGS) protein inhibitors: the reversible inhibitor CCG-63808 and the irreversible inhibitor CCG-4986. This document outlines their mechanisms of action, presents key experimental data, and provides detailed protocols for relevant assays.
At a Glance: Key Differences
This compound and CCG-4986 are both valuable research tools for studying the modulation of G protein-coupled receptor (GPCR) signaling pathways by targeting RGS proteins, particularly RGS4. However, their fundamental difference lies in their mode of inhibition: this compound is a reversible, allosteric inhibitor, while CCG-4986 acts as an irreversible, covalent modifier. This distinction dictates their applications and the interpretation of experimental results.
Data Presentation: A Head-to-Head Comparison
| Feature | This compound | CCG-4986 |
| Mechanism of Action | Reversible, allosteric inhibitor of RGS proteins.[1][2][3] | Irreversible, covalent inhibitor of RGS proteins.[4][5][6] |
| Target Specificity | Selective inhibitor of RGS4.[2] | Selective inhibitor of RGS4.[4][5] |
| Binding Site | Binds allosterically. | Covalently modifies Cysteine-132 (Cys132) and Cysteine-148 (Cys148) on RGS4.[4][6][7][8] |
| Potency (IC50 for RGS4) | 1.4 µM in a TR-FRET assay.[2][3] | Potency is time-dependent due to its irreversible nature; direct IC50 comparison is not straightforward. |
| Reversibility | Inhibition is reversible upon washing.[2][3] | Inhibition is irreversible but can be reversed by reducing agents like DTT.[7][9] |
| Effect on RGS4-Gα Interaction | Inhibits the interaction between RGS4 and Gαo.[3] | Abolishes RGS4 binding to Gαi1.[10] |
| Effect on RGS4 GAP Activity | Inhibits the GTPase-accelerating protein (GAP) activity of RGS4.[2][3] | Inhibits the GAP activity of RGS4.[4][10] |
Signaling Pathway and Inhibition Mechanisms
The following diagrams illustrate the canonical RGS-mediated Gα signaling pathway and the distinct mechanisms by which this compound and CCG-4986 inhibit this process.
Caption: RGS4-mediated Gα signaling and points of inhibition.
Experimental Workflows
The inhibitory activities of this compound and CCG-4986 are typically assessed using biochemical assays that measure either the protein-protein interaction between RGS4 and Gα subunits or the GTPase-accelerating activity of RGS4.
Caption: Workflow for a single-turnover GTPase assay.
Experimental Protocols
Single-Turnover GTPase Assay
This assay measures the ability of RGS proteins to accelerate the intrinsic GTP hydrolysis rate of Gα subunits.
Materials:
-
Purified RGS4 protein
-
Purified Gαo protein
-
[γ-³²P]GTP
-
Assay Buffer: 20 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM DTT, 0.1% C12E10
-
Quench Solution: 5% activated charcoal in 20 mM H₃PO₄
-
Inhibitors: this compound and CCG-4986 dissolved in DMSO
Procedure:
-
Prepare a reaction mixture containing assay buffer and the desired concentration of RGS4.
-
Add the inhibitor (this compound or CCG-4986) or DMSO (vehicle control) to the reaction mixture and incubate for 15 minutes at room temperature.
-
Load Gαo with [γ-³²P]GTP by incubating them together in the assay buffer for 10 minutes at 30°C.
-
Initiate the GTPase reaction by adding the Gαo-[γ-³²P]GTP complex to the RGS4-inhibitor mixture.
-
At various time points, quench the reaction by adding the quench solution.
-
Centrifuge the samples to pellet the charcoal, which binds to the unhydrolyzed [γ-³²P]GTP.
-
Measure the amount of free ³²Pi in the supernatant using a scintillation counter.
-
Determine the rate of GTP hydrolysis. The percentage of inhibition is calculated by comparing the rates in the presence and absence of the inhibitor.
For Reversibility Testing:
-
After the initial incubation of RGS4 with the inhibitor, the sample can be subjected to a wash step (e.g., using spin columns) to remove the unbound inhibitor before initiating the reaction. For a reversible inhibitor like this compound, GAP activity is expected to be restored after washing.[3] For an irreversible inhibitor like CCG-4986, activity will not be restored.[3]
Flow Cytometry Protein Interaction Assay (FCPIA)
This assay is used to quantify the interaction between RGS4 and Gα subunits.
Materials:
-
Purified, fluorescently labeled Gαo (e.g., Gαo-AF532)
-
Microsphere beads coated with RGS4
-
Assay Buffer: As described above
-
Inhibitors: this compound and CCG-4986 dissolved in DMSO
Procedure:
-
Incubate the RGS4-coated microsphere beads with varying concentrations of the inhibitor (this compound or CCG-4986) or DMSO for 15 minutes at room temperature.[11]
-
Add the fluorescently labeled Gαo to the bead-inhibitor mixture and incubate for an additional 30 minutes.[11]
-
Analyze the samples using a flow cytometer to measure the fluorescence associated with the beads.
-
The fluorescence intensity is proportional to the amount of Gαo bound to the RGS4 on the beads.
-
Calculate the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
For Reversibility Testing:
-
After the initial incubation of the RGS4-coated beads with the inhibitor, wash the beads extensively with the assay buffer to remove the unbound compound.[3]
-
Resuspend the beads in the buffer and measure their ability to bind to fluorescently labeled Gαo.[3] Full restoration of binding after washing indicates reversible inhibition.[3]
Conclusion
Both this compound and CCG-4986 are potent inhibitors of RGS4 and serve as critical tools for dissecting the role of RGS proteins in cellular signaling. The choice between these two compounds will largely depend on the specific experimental goals. This compound is ideal for studies requiring reversible inhibition, allowing for the examination of transient effects and washout experiments. In contrast, CCG-4986 is suited for applications where a stable, long-lasting inhibition of RGS4 is desired, such as in studies to mimic a genetic knockout or to permanently block RGS4 function in a specific cellular context. Understanding their distinct mechanisms of action is paramount for the accurate design and interpretation of experiments in the field of GPCR signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. researchgate.net [researchgate.net]
- 4. The RGS protein inhibitor CCG-4986 is a covalent modifier of the RGS4 Galpha-interaction face - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CCG-4986 - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Allosteric Inhibition of the Regulator of G Protein Signaling–Gα Protein–Protein Interaction by CCG-4986 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Allosteric inhibition of the regulator of G protein signaling-Galpha protein-protein interaction by CCG-4986 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The RGS protein inhibitor CCG-4986 is a covalent modifier of the RGS4 Gα-interaction face - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
CCG-63808: A Comparative Analysis of its Selectivity Profile Against RGS Proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the selectivity profile of CCG-63808, a reversible, allosteric small-molecule inhibitor of Regulator of G protein Signaling (RGS) proteins. The following sections detail its inhibitory potency against various RGS proteins, the experimental methodologies used for these determinations, and a visualization of its mechanism of action within the G protein signaling pathway.
Data Presentation: Inhibitory Potency of this compound
This compound has been evaluated against a panel of RGS proteins to determine its selectivity. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. The data presented below is a summary of findings from key studies.
| RGS Protein | Assay Type | IC50 (µM) | Reference |
| RGS4 | TR-FRET | 1.4 | [1][2] |
| RGS4 | FCPIA | ~10 | [2] |
| RGS1 | Free Phosphate Detection | Overlapping with RGS4 | [3] |
| RGS14 | AlphaScreen | Equipotent to RGS4 | [3] |
| RGS8 | FCPIA | >100 (inactive) | [4] |
| RGS19 | FCPIA | Less potent than RGS4 | [2] |
Note: Discrepancies in IC50 values for the same protein can be attributed to the different assay methodologies employed. For instance, the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay and the Flow Cytometry Protein Interaction Assay (FCPIA) measure the disruption of the RGS-Gα protein-protein interaction under different conditions[2].
Experimental Protocols
A detailed understanding of the experimental conditions is crucial for interpreting the selectivity data. The following are summaries of the primary assays used to characterize this compound.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is a high-throughput screening method used to identify inhibitors of RGS protein-Gα subunit interactions[2].
-
Principle: The assay measures the proximity between a fluorescently labeled Gα subunit (donor fluorophore) and a fluorescently labeled RGS protein (acceptor fluorophore). When in close proximity, FRET occurs. An inhibitor that disrupts this interaction will lead to a decrease in the FRET signal.
-
General Protocol:
-
Purified, fluorescently labeled RGS protein and Gα subunit are incubated together in an assay buffer.
-
This compound or a vehicle control is added to the mixture.
-
The reaction is allowed to reach equilibrium.
-
The FRET signal is measured using a plate reader capable of time-resolved fluorescence measurements.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Flow Cytometry Protein Interaction Assay (FCPIA)
FCPIA is another method used to quantify the interaction between RGS proteins and Gα subunits[2][5].
-
Principle: This assay utilizes beads coated with an RGS protein. These beads are then incubated with a fluorescently labeled Gα subunit. The amount of Gα bound to the beads is quantified by flow cytometry. Inhibitors of the interaction will reduce the fluorescence intensity of the beads.
-
General Protocol:
-
Microsphere beads are coated with a specific RGS protein[6].
-
The RGS-coated beads are incubated with varying concentrations of this compound.
-
A fluorescently labeled Gα subunit (e.g., Gαo-AF532) in its activated state (e.g., with GDP-AlF4-) is added to the mixture[6].
-
After an incubation period to allow for binding, the fluorescence of the beads is analyzed using a flow cytometer[7].
-
The median fluorescence intensity is used to determine the extent of binding and calculate IC50 values[5].
-
[³²P]GTP Single-Turnover GAP Assay
This functional assay directly measures the GTPase-accelerating protein (GAP) activity of RGS proteins and the inhibitory effect of compounds like this compound[1][2].
-
Principle: RGS proteins accelerate the hydrolysis of GTP to GDP by Gα subunits. This assay measures the rate of hydrolysis of radioactively labeled [³²P]GTP. An inhibitor of RGS function will slow down this rate.
-
General Protocol:
-
The Gα subunit is loaded with [³²P]GTP.
-
The RGS protein is added to initiate the GTPase reaction, either in the presence of this compound or a vehicle control.
-
The reaction is stopped at various time points.
-
The amount of free [³²P]phosphate is separated from the [³²P]GTP and quantified, typically by scintillation counting.
-
The rate of GTP hydrolysis is calculated to determine the inhibitory effect of this compound on the GAP activity of the RGS protein.
-
Mandatory Visualization
The following diagram illustrates the canonical G protein-coupled receptor (GPCR) signaling pathway and highlights the role of RGS proteins and the point of intervention for this compound.
References
- 1. glpbio.com [glpbio.com]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of the Selectivity and Cysteine Dependence of Inhibitors across the Regulator of G Protein–Signaling Family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule Inhibitors of Regulators of G Protein Signaling (RGS) Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. researchgate.net [researchgate.net]
- 7. Reversible Inhibitors of Regulators of G-protein Signaling Identified in a High-throughput Cell-based Calcium Signaling Assay - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating RGS Protein Inhibition: A Comparative Guide to Biochemical Assays for CCG-63808 Activity
For researchers, scientists, and drug development professionals investigating the modulation of G-protein signaling, this guide provides a comprehensive comparison of biochemical assays to confirm the activity of CCG-63808, a reversible inhibitor of Regulator of G-protein Signaling (RGS) proteins. This document details the performance of this compound against alternative RGS inhibitors, supported by experimental data and detailed protocols.
This compound is a valuable tool for studying the intricate mechanisms of G-protein-coupled receptor (GPCR) signaling. Its ability to reversibly inhibit RGS proteins, particularly RGS4, allows for the fine-tuning of signaling pathways critical in various physiological and pathological processes. This guide will delve into the primary assays used to quantify the inhibitory activity of this compound and compare its efficacy with other known RGS inhibitors.
Comparative Performance of RGS Inhibitors
The inhibitory potency of this compound and its analogs is typically evaluated using assays that directly measure the interaction between RGS proteins and their Gα substrates or the GTPase-activating protein (GAP) activity of RGS proteins. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and key alternative RGS inhibitors in various biochemical assays.
| Compound | Assay Type | RGS Target | Gα Subunit | IC50 (µM) | Key Characteristics |
| This compound | TR-FRET | RGS4 | Gαo | 1.4[1] | Reversible inhibitor |
| FCPIA | RGS4 | Gαo | ~10[1] | ||
| FCPIA | RGS19 | Gαo | >100 | ||
| FCPIA | RGS8 | Gαo | >100 | ||
| FCPIA | RGS16 | Gαo | >100 | ||
| FCPIA | RGS7 | Gαo | >100 | ||
| CCG-4986 | FCPIA | RGS4 | Gαo | 1.4 | Irreversible, covalent modifier[1] |
| FCPIA (in presence of 2 mM glutathione) | RGS4 | Gαo | 215[1] | Activity sensitive to reducing agents | |
| CCG-50014 | FCPIA | RGS4 | Gαo | 0.03[2][3][4] | Potent, covalent inhibitor |
| FCPIA | RGS19 | Gαo | 0.12 | ||
| FCPIA | RGS16 | Gαo | 3.5 | ||
| FCPIA | RGS8 | Gαo | 11 | ||
| FCPIA | RGS7 | Gαo | >200 |
Signaling Pathway and Assay Workflows
To visually conceptualize the mechanism of RGS inhibition and the workflows of the key biochemical assays, the following diagrams are provided.
Caption: RGS protein signaling pathway and the inhibitory action of this compound.
Caption: Workflow of a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
Caption: Workflow of a Flow Cytometry Protein Interaction Assay (FCPIA).
Experimental Protocols
Detailed methodologies for the key biochemical assays are provided below to facilitate experimental replication and data comparison.
GTPase-Glo™ Assay for RGS GAP Activity
This assay measures the GTPase-activating protein (GAP) activity of RGS proteins by quantifying the amount of GTP remaining after the reaction.
-
Materials:
-
GTPase-Glo™ Reagent (Promega)
-
Purified RGS protein (e.g., RGS4)
-
Purified Gα protein (e.g., Gαo)
-
GTP
-
GTPase/GAP Buffer (Promega)
-
This compound or other inhibitors
-
White, opaque 96-well or 384-well plates
-
-
Protocol:
-
Prepare a 2X GTPase-GTP solution containing the Gα protein and GTP in GTPase/GAP Buffer.
-
Dispense 5 µL of the 2X GTPase-GTP solution into the wells of the assay plate.
-
Prepare serial dilutions of the RGS protein and the inhibitor (e.g., this compound).
-
Add 5 µL of the RGS protein and inhibitor solution to the respective wells to initiate the reaction. The final reaction volume is 10 µL.
-
Include controls: no enzyme, Gα only, and RGS only.
-
Incubate the plate at room temperature for 60-120 minutes.
-
Add 10 µL of reconstituted GTPase-Glo™ Reagent to each well and incubate for 30 minutes at room temperature.
-
Add 20 µL of Detection Reagent to each well and incubate for 5-10 minutes at room temperature.
-
Measure luminescence using a plate reader. A decrease in luminescence indicates increased GTPase activity.[5][6][7][8]
-
LanthaScreen™ TR-FRET RGS Protein-Interaction Assay
This competitive binding assay measures the ability of a compound to disrupt the interaction between an RGS protein and a Gα subunit.
-
Materials:
-
LanthaScreen™ Tb-anti-GST Antibody (Thermo Fisher Scientific)
-
GST-tagged RGS protein
-
Fluorescein-labeled Gα protein
-
TR-FRET Dilution Buffer (Thermo Fisher Scientific)
-
This compound or other inhibitors
-
Low-volume, black 384-well plates
-
-
Protocol:
-
Prepare a 2X solution of the GST-RGS protein and a 2X solution of the fluorescein-Gα protein in TR-FRET Dilution Buffer.
-
Prepare serial dilutions of the inhibitor.
-
In the assay plate, add 5 µL of the inhibitor dilution.
-
Add 5 µL of the 2X GST-RGS protein solution to each well.
-
Add 10 µL of a pre-mixed solution containing the 2X fluorescein-Gα protein and 2X Tb-anti-GST antibody.
-
Incubate the plate for 1-2 hours at room temperature, protected from light.
-
Read the plate on a TR-FRET compatible plate reader, measuring emission at 495 nm (donor) and 520 nm (acceptor) with a delay time of 100 µs.
-
Calculate the emission ratio (520 nm / 495 nm). A decrease in the ratio indicates inhibition of the protein-protein interaction.[9][10][11][12][13]
-
Flow Cytometry Protein Interaction Assay (FCPIA)
FCPIA is a bead-based assay that quantifies the interaction between an RGS protein and a Gα subunit.
-
Materials:
-
Streptavidin-coated microspheres
-
Biotinylated RGS protein
-
Fluorescently labeled Gα protein (e.g., Alexa Fluor 488)
-
Assay Buffer (e.g., PBS with 0.1% BSA)
-
This compound or other inhibitors
-
96-well filter plates
-
-
Protocol:
-
Incubate streptavidin-coated beads with biotinylated RGS protein for 30 minutes at room temperature to couple the RGS protein to the beads.
-
Wash the beads to remove unbound RGS protein.
-
Resuspend the RGS-coupled beads in Assay Buffer.
-
Add the RGS-coupled beads to the wells of a 96-well filter plate.
-
Add serial dilutions of the inhibitor to the wells and incubate for 15 minutes.
-
Add the fluorescently labeled Gα protein to each well and incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the beads to remove unbound Gα protein.
-
Resuspend the beads in Assay Buffer and analyze using a flow cytometer.
-
The mean fluorescence intensity of the beads is proportional to the amount of Gα bound to the RGS protein.[14][15][16]
-
G-LISA™ RhoA Activation Assay
This ELISA-based assay measures the level of active, GTP-bound RhoA in cell lysates.
-
Materials:
-
G-LISA™ RhoA Activation Assay Kit (Cytoskeleton, Inc.)
-
Cell lysates from cells treated with this compound or other compounds
-
Microplate reader capable of measuring luminescence or absorbance
-
-
Protocol:
-
Culture and treat cells with this compound or other stimuli as required.
-
Lyse the cells using the provided Lysis Buffer and determine the protein concentration of the lysates.
-
Add equal amounts of protein lysate to the wells of the Rho-GTP affinity plate provided in the kit.
-
Incubate the plate for 30 minutes at 4°C with gentle agitation.
-
Wash the wells to remove unbound proteins.
-
Add the anti-RhoA primary antibody and incubate for 45 minutes at room temperature.
-
Wash the wells and add the HRP-labeled secondary antibody, then incubate for 45 minutes at room temperature.
-
Wash the wells and add the chemiluminescent or colorimetric substrate.
-
Measure the signal using a microplate reader. An increase in signal corresponds to an increase in RhoA activation.[17][18][19][20]
-
SRF-RE and TCF/Lef Reporter Assays
These cell-based luciferase reporter assays measure the activity of downstream transcription factors (SRF for RhoA signaling and TCF/Lef for Wnt/β-catenin signaling) that can be modulated by RGS protein activity.
-
Materials:
-
HEK293 cells or other suitable cell line
-
SRF-RE or TCF/Lef luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
Cell culture medium and supplements
-
This compound or other compounds
-
Luciferase assay reagent (e.g., Dual-Glo® Luciferase Assay System, Promega)
-
Luminometer
-
-
Protocol:
-
Co-transfect cells with the SRF-RE or TCF/Lef firefly luciferase reporter plasmid and the Renilla luciferase control plasmid.
-
After 24 hours, plate the transfected cells into 96-well plates.
-
Treat the cells with serial dilutions of this compound or other compounds.
-
Stimulate the cells with an appropriate agonist to activate the signaling pathway of interest (e.g., serum for SRF-RE, Wnt3a for TCF/Lef).
-
Incubate for an appropriate time (typically 6-24 hours).
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.[21][22][23][24][25][26][27][28][29][30]
-
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Regulator of G-protein signaling (RGS) proteins as drug targets: Progress and future potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. promega.com [promega.com]
- 6. GTPase-Glo™ Assay [worldwide.promega.com]
- 7. GTPase-Glo™ Assay Protocol [promega.com]
- 8. A Homogenous Bioluminescent System for Measuring GTPase, GTPase Activating Protein, and Guanine Nucleotide Exchange Factor Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. Polyplexed FCPIA (Flow Cytometry Protein Interaction Assay): A Novel High Throughput Screening Paradigm For RGS Protein Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Polyplexed flow cytometry protein interaction assay: a novel high-throughput screening paradigm for RGS protein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Use of flow cytometric methods to quantify protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 18. sc.edu [sc.edu]
- 19. universalbiologicals.com [universalbiologicals.com]
- 20. Colorimetric RhoB GTPase Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Wnt Reporter Activity Assay [bio-protocol.org]
- 24. Wnt Reporter Activity Assay [en.bio-protocol.org]
- 25. A High-Throughput Screen for Wnt/β-catenin Signaling Pathway Modulators in Human iPSC-derived Neural Progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. abeomics.com [abeomics.com]
- 27. abeomics.com [abeomics.com]
- 28. promega.com [promega.com]
- 29. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 30. bosterbio.com [bosterbio.com]
Functional Validation of CCG-63808 in Cellular Models: A Comparative Guide
This guide provides a comprehensive overview of the functional validation of CCG-63808 in cellular models, offering a comparison with alternative compounds and detailing relevant experimental protocols. This compound is a reversible, allosteric small-molecule inhibitor of Regulator of G-protein Signaling (RGS) proteins.[1][2] Specifically, it is recognized as a selective inhibitor of RGS4, a protein that negatively regulates G-protein coupled receptor (GPCR) signaling.[3] By inhibiting the GTPase-accelerating (GAP) activity of RGS proteins, this compound serves as a valuable tool for studying cellular processes modulated by GPCR pathways, particularly those involving the RhoA signaling cascade.
Signaling Pathway and Mechanism of Action
GPCRs, upon activation by extracellular signals, facilitate the exchange of GDP for GTP on the Gα subunit of heterotrimeric G-proteins. This activation can lead to the stimulation of downstream effectors, including the small GTPase RhoA. Activated RhoA promotes the nuclear localization of Myocardin-Related Transcription Factor (MRTF), which then acts as a transcriptional co-activator for Serum Response Factor (SRF). The MRTF/SRF complex drives the expression of target genes involved in processes like cell proliferation, migration, and fibrosis.[4]
This compound inhibits RGS proteins, which normally accelerate the hydrolysis of GTP to GDP on Gα subunits, thus turning the signal off. By inhibiting RGS, this compound prolongs the active, GTP-bound state of Gα, thereby modulating the downstream signaling cascade. The diagram below illustrates this pathway and the points of intervention for various inhibitors.
References
Reversible vs. Irreversible RGS Inhibitors: A Comparative Guide to Efficacy
For researchers, scientists, and drug development professionals, understanding the nuances of targeting Regulator of G protein Signaling (RGS) proteins is paramount for advancing therapeutic strategies. This guide provides a comprehensive comparison of the efficacy of reversible and irreversible RGS inhibitors, supported by experimental data and detailed methodologies.
RGS proteins are critical negative regulators of G protein-coupled receptor (GPCR) signaling, making them attractive therapeutic targets for a wide range of diseases, including those affecting the central nervous system, cardiovascular system, and oncology.[1] Small molecule inhibitors of RGS proteins offer a promising avenue for modulating GPCR pathways with greater specificity than targeting the receptors directly.[2] These inhibitors can be broadly categorized into two main classes: reversible and irreversible, distinguished by the nature of their interaction with the target RGS protein.
At a Glance: Reversible vs. Irreversible RGS Inhibitors
| Feature | Reversible Inhibitors | Irreversible Inhibitors |
| Mechanism of Action | Form non-covalent bonds with the RGS protein, allowing for dissociation. | Form stable, covalent bonds with the RGS protein, leading to permanent inactivation. |
| Duration of Effect | Dependent on the inhibitor's pharmacokinetic properties and binding affinity. | Prolonged, often lasting until the RGS protein is degraded and replaced. |
| Selectivity | Can be highly selective, but off-target effects are possible. | Can achieve high selectivity through specific covalent interactions with unique residues. |
| Dosing | May require more frequent dosing to maintain therapeutic levels. | May allow for less frequent dosing due to the long-lasting effect. |
| Potential for Off-Target Toxicity | Generally considered to have a lower risk of idiosyncratic toxicity. | Covalent nature can increase the risk of off-target modifications and immune responses. |
Quantitative Efficacy of RGS Inhibitors
The efficacy of RGS inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of an RGS protein by 50%. The following tables summarize the in vitro efficacy of selected reversible and irreversible RGS inhibitors against various RGS proteins.
Irreversible (Covalent) RGS Inhibitors
| Inhibitor | Target RGS | IC50 | Selectivity Highlights | Citation(s) |
| CCG-50014 | RGS4 | 30 nM | >20-fold selective for RGS4 over other RGS proteins. Also inhibits RGS14 with an IC50 of 8 nM. | [1][3] |
| CCG-203769 | RGS4 | 17 nM | Selective for RGS4 over four other RGS proteins. | [1] |
| CCG-4986 | RGS4 | 3-5 µM | Covalently modifies Cys-132 of RGS4. | [1][4] |
Reversible RGS Inhibitors
| Inhibitor | Target RGS | IC50 | Mechanism | Citation(s) |
| CCG-63802 | RGS4 | 1.9 µM | Selective, reversible, and allosteric. | [1] |
| Z55660043 | RGS14 | 2.3 µM | Selective and non-covalent. | [1] |
| CCG-63808 | RGS Proteins | - | Reversible inhibitor. | [1] |
In Vivo Efficacy
While in vitro data provides valuable insights into the potency of RGS inhibitors, in vivo studies are crucial for validating their therapeutic potential.
The irreversible RGS4 inhibitor CCG-203769 has demonstrated efficacy in a mouse model of Parkinson's disease, where it was able to ameliorate movement disorders.[5] This was a significant finding as it was the first demonstration of in vivo efficacy for an RGS inhibitor.[5] Similarly, the covalent RGS4 inhibitor CCG-50014 has been shown to reduce nociceptive responses and enhance opioid-mediated analgesia in mouse models.[1][3]
For reversible inhibitors, CCG-63802 has been used in a mouse model to demonstrate that RGS4 activity in postsynaptic neurons regulates dopamine D2 receptor modulation of long-term depression.[3]
Signaling Pathways and Experimental Workflows
To better understand the context in which these inhibitors function, it is essential to visualize the relevant signaling pathways and the experimental workflows used to characterize them.
Caption: Canonical G protein signaling pathway and the role of RGS proteins and their inhibitors.
Caption: Workflow for a Flow Cytometry-Based Protein Interaction Assay (FCPIA) to screen for RGS inhibitors.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the efficacy data.
Flow Cytometry-Based Protein Interaction Assay (FCPIA)
This high-throughput screening assay is used to identify small molecule inhibitors of the RGS-Gα interaction.[4][6]
Protocol:
-
Bead Preparation: Streptavidin-coated microspheres are incubated with biotinylated RGS proteins to immobilize the RGS protein on the bead surface.
-
Protein Labeling: Purified Gα subunits are loaded with a non-hydrolyzable GTP analog, GTPγS, and labeled with a fluorescent dye.
-
Binding Reaction: The RGS-coated beads are incubated with the fluorescently labeled Gα-GTPγS in the presence and absence of test compounds (potential inhibitors).
-
Flow Cytometry Analysis: The fluorescence intensity of the beads is measured using a flow cytometer. A decrease in fluorescence in the presence of a test compound indicates inhibition of the RGS-Gα interaction.
-
Data Analysis: The IC50 values are determined by measuring the fluorescence signal over a range of inhibitor concentrations.
Cell-Based Calcium Signaling Assay
This assay is employed to identify RGS inhibitors that are active in a cellular environment.[7]
Protocol:
-
Cell Line Development: A stable cell line is created that expresses a specific GPCR (e.g., M3 muscarinic receptor) and has doxycycline-inducible expression of the target RGS protein (e.g., RGS4).
-
Cell Plating and RGS Induction: Cells are plated in multi-well plates, and RGS protein expression is induced with doxycycline.
-
Calcium Indicator Loading: Cells are loaded with a calcium-sensitive fluorescent dye.
-
Compound Treatment and Receptor Activation: Cells are pre-incubated with test compounds before stimulating the GPCR with an agonist to induce a calcium response.
-
Fluorescence Measurement: The intracellular calcium concentration is measured by monitoring the fluorescence of the calcium indicator dye.
-
Data Analysis: An increase in the calcium signal in the presence of a test compound and RGS protein expression, compared to the control, indicates inhibition of RGS function.
Conclusion
Both reversible and irreversible RGS inhibitors have demonstrated significant potential as pharmacological tools and therapeutic agents. Irreversible inhibitors, such as CCG-50014 and CCG-203769, offer high potency and prolonged duration of action, with demonstrated in vivo efficacy.[1][3][5] However, their covalent nature raises potential concerns about off-target effects and immunogenicity.
Reversible inhibitors, like CCG-63802, provide a more transient mode of action, which may offer a better safety profile.[1] The choice between a reversible and an irreversible inhibitor will ultimately depend on the specific therapeutic application, the desired pharmacokinetic and pharmacodynamic profile, and the potential for off-target toxicities.
A noteworthy observation is that many identified RGS inhibitors, both reversible and irreversible, exhibit a cysteine-dependent mechanism of action, suggesting that the cysteine residues on RGS proteins are particularly amenable to small molecule interaction.[3][7] Further research into the structural basis of these interactions will be crucial for the design of next-generation RGS inhibitors with improved potency, selectivity, and drug-like properties. The continued development of both classes of inhibitors is essential for fully realizing the therapeutic potential of targeting RGS proteins.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The evolution of regulators of G protein signalling proteins as drug targets – 20 years in the making: IUPHAR Review 21 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulator of G-protein signaling (RGS) proteins as drug targets: Progress and future potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of small-molecule inhibitors of RGS4 using a high-throughput flow cytometry protein interaction assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. Reversible inhibitors of regulators of G-protein signaling identified in a high-throughput cell-based calcium signaling assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the In Vitro Specificity of CCG-63808: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro comparison of CCG-63808, a known inhibitor of Regulator of G-protein Signaling (RGS) proteins, with other relevant small molecules. The data presented herein is intended to aid researchers in assessing the specificity of this compound for its primary targets and to provide context for its use in experimental settings.
Introduction to this compound
This compound is a small molecule compound identified as a reversible, allosteric inhibitor of RGS proteins, with a particular selectivity for RGS4.[1] RGS proteins are critical negative regulators of G protein-coupled receptor (GPCR) signaling, functioning as GTPase-activating proteins (GAPs) for Gα subunits. By accelerating the hydrolysis of GTP to GDP, RGS proteins terminate the signaling cascade. Inhibition of RGS proteins can, therefore, potentiate and prolong the signals initiated by GPCR activation.
Comparative Specificity of RGS Inhibitors
The in vitro activity of this compound has been characterized against a panel of RGS proteins and compared with other notable RGS inhibitors. The following table summarizes the half-maximal inhibitory concentrations (IC50) determined by various in vitro assays.
| Compound | Target RGS | IC50 (µM) - FCPIA | IC50 (µM) - TR-FRET | Mechanism of Action |
| This compound | RGS4 | ~10 | 1.4 | Reversible, Allosteric |
| RGS7 | >100 | - | ||
| RGS8 | >100 | - | ||
| RGS16 | ~30 | - | ||
| RGS19 | ~20 | - | ||
| CCG-63802 | RGS4 | ~10 | 1.9 | Reversible, Allosteric |
| RGS7 | >100 | - | ||
| RGS8 | >100 | - | ||
| RGS16 | ~40 | - | ||
| RGS19 | ~30 | - | ||
| CCG-4986 | RGS4 | 3-5 | - | Irreversible, Covalent |
| RGS8 | Inactive | - | ||
| CCG-50014 | RGS4 | 0.03 | - | Covalent |
| RGS8 | >1 | - | ||
| RGS16 | >1 | - | ||
| RGS19 | >1 | - | ||
| RGS7 | Inactive | - |
Data compiled from multiple sources. FCPIA (Flow Cytometry Protein Interaction Assay) and TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) are distinct methods for assessing protein-protein interactions.
Off-Target Profile of this compound
A critical aspect of characterizing any small molecule inhibitor is understanding its potential for off-target effects. While comprehensive screening data for this compound against broad panels of unrelated proteins (e.g., kinases, proteases) is not extensively published in the public domain, its primary characterization has focused on its selectivity within the RGS protein family. The available data indicates a significant degree of selectivity for RGS4 and some other R4 subfamily members over other RGS proteins.
For a thorough assessment of off-target effects, it is recommended that researchers perform or commission broad-panel screening, such as a kinase panel screen, to identify any potential interactions with other protein families that could confound experimental results.
Alternative Compounds for Modulating G-Protein Signaling
For researchers seeking to modulate G-protein signaling through alternative mechanisms, other classes of inhibitors are available. One such example is CCG-1423 , which targets the RhoA signaling pathway.
| Compound | Primary Target | Mechanism of Action |
| CCG-1423 | RhoA-mediated transcription | Inhibits myocardin-related transcription factor (MRTF)-A nuclear import |
CCG-1423 acts downstream of RhoA, a small GTPase, by preventing the nuclear translocation of the MRTF-A coactivator, thereby inhibiting the transcription of serum response factor (SRF) target genes. This provides a distinct point of intervention in cell signaling compared to the direct modulation of G-protein deactivation by RGS inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key in vitro assays used to characterize this compound and its analogs.
Flow Cytometry Protein Interaction Assay (FCPIA)
This assay quantitatively measures the interaction between an RGS protein and its cognate Gα subunit.
-
Bead Preparation: Avidin-coated microspheres are incubated with biotinylated RGS protein to allow for coupling. Unbound RGS protein is removed by washing.
-
Compound Incubation: The RGS-coupled beads are incubated with varying concentrations of the test compound (e.g., this compound).
-
Gα Subunit Addition: Fluorescently labeled, activated Gα subunit (e.g., Gαo-AlexaFluor 532) is added to the bead-compound mixture.
-
Detection: The mixture is analyzed by flow cytometry. The fluorescence intensity associated with the beads is proportional to the amount of Gα subunit bound to the RGS protein.
-
Data Analysis: The reduction in fluorescence in the presence of the inhibitor is used to calculate the IC50 value.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is a sensitive method for measuring protein-protein interactions in a homogeneous format.
-
Reagent Preparation: A mixture is prepared containing a terbium-labeled antibody targeting a tag on the RGS protein (donor fluorophore) and a fluorescently labeled Gα subunit (acceptor fluorophore).
-
Compound Addition: The test compound is added to the reaction mixture.
-
Incubation: The reaction is incubated to allow for protein-protein interaction and FRET to occur.
-
Detection: The reaction is excited at the donor's excitation wavelength, and the emission of both the donor and acceptor are measured after a time delay.
-
Data Analysis: The ratio of the acceptor to donor emission is calculated. A decrease in this ratio in the presence of an inhibitor indicates disruption of the RGS-Gα interaction, from which an IC50 can be determined.
GTPase Activity Assay (GTPase-Glo™)
This assay measures the GAP activity of RGS proteins by quantifying the amount of GTP remaining after the enzymatic reaction.
-
Reaction Setup: The RGS protein is incubated with its target Gα subunit in the presence of GTP. The test compound is included at various concentrations.
-
GTP Hydrolysis: The reaction is allowed to proceed, during which the RGS protein accelerates the hydrolysis of GTP to GDP by the Gα subunit.
-
GTP Detection: A detection reagent is added that converts the remaining GTP to ATP.
-
Luminescence Measurement: A luciferase-luciferin reagent is then added, and the resulting luminescence, which is proportional to the ATP concentration (and thus the remaining GTP), is measured.
-
Data Analysis: A decrease in luminescence in the presence of the RGS protein (compared to the Gα subunit alone) indicates GAP activity. Inhibition of this activity by a compound will result in a higher luminescent signal, allowing for the determination of an IC50 value.
Visualizing the Signaling Context and Experimental Workflow
To better understand the biological context and experimental design, the following diagrams are provided.
Caption: Simplified RGS4 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the Flow Cytometry Protein Interaction Assay (FCPIA).
Conclusion
This compound is a valuable research tool for studying the role of RGS4 in cellular signaling. Its reversible and allosteric mechanism of action, combined with its selectivity for RGS4 over several other RGS proteins, makes it a more specific tool than irreversible, covalent inhibitors like CCG-4986. However, for experiments where the highest potency is required, CCG-50014 may be a more suitable, albeit covalent, alternative. As with any small molecule inhibitor, careful consideration of its potential off-target effects is warranted, and further characterization through broad-panel screening is recommended for studies that are highly sensitive to off-target activities. This guide provides a foundational dataset and methodological overview to assist researchers in making informed decisions about the use of this compound in their in vitro studies.
References
Safety Operating Guide
Essential Safety and Operational Guide for Handling CCG-63808
This document provides immediate safety, handling, and disposal information for the research chemical CCG-63808. All personnel must review this guide before handling the compound.
Compound Information:
-
Name: this compound
-
CAS Number: 620113-73-7
-
Mechanism of Action: this compound is a reversible and allosteric inhibitor of Regulator of G-protein Signaling (RGS) proteins, with selectivity for RGS4.[1][2][3] RGS proteins accelerate GTP hydrolysis by Gα subunits of heterotrimeric G proteins, thereby negatively regulating G protein-coupled receptor (GPCR) signaling.[1]
Personal Protective Equipment (PPE)
| Equipment | Specification | Purpose |
| Eye Protection | ANSI Z87.1 compliant safety glasses or goggles. A face shield may be required for splash hazards.[5] | To protect eyes from splashes and airborne particles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). Inspect for tears or holes before and during use. | To prevent skin contact with the compound. |
| Body Protection | A fully buttoned laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator may be necessary.[7] | To prevent inhalation of dust or aerosols. |
Handling and Storage
Handling:
-
For research use only. Not for human or veterinary use.[1][2]
-
Avoid contact with skin, eyes, and clothing.[4]
-
Avoid inhalation of dust or aerosols.
-
Keep container tightly closed when not in use.[4]
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Recommended storage temperatures are -20°C for up to one year or -80°C for up to two years.[2]
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations for hazardous waste.[8][9] Do not dispose of down the drain or in regular trash.
Experimental Protocols
Preparation of a this compound Stock Solution:
The following is a general protocol for preparing a stock solution of this compound. Solubility may vary depending on the specific solvent and storage conditions.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Vortex mixer
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Determine the desired concentration of the stock solution.
-
Calculate the mass of this compound powder required to achieve the desired concentration in a specific volume of DMSO.
-
Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube or vial.
-
Add the appropriate volume of DMSO to the tube or vial.
-
Vortex the solution until the this compound is completely dissolved. Gentle heating or sonication may be used to aid dissolution if precipitation occurs.[2]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.[2]
In Vivo Formulation:
For in vivo experiments, a suspension can be prepared in 0.5% carboxymethylcellulose sodium (CMC-Na) in saline.[2][10]
-
Prepare a 0.5% CMC-Na solution in saline.
-
Add the required amount of this compound to the vehicle.
-
Ultrasonicate the mixture to create a uniform suspension.[2][10]
-
It is recommended to prepare this solution fresh for each experiment.[2]
Signaling Pathway
The following diagram illustrates the canonical G-protein signaling cycle and the inhibitory action of this compound on RGS proteins.
Caption: G-protein signaling cycle and the inhibitory effect of this compound.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. ccg.co.nz [ccg.co.nz]
- 5. iogp.org [iogp.org]
- 6. California Code of Regulations, Title 8, Section 3380. Personal Protective Devices. [dir.ca.gov]
- 7. marinecoatings.brand.akzonobel.com [marinecoatings.brand.akzonobel.com]
- 8. extapps.dec.ny.gov [extapps.dec.ny.gov]
- 9. buyat.ppg.com [buyat.ppg.com]
- 10. medchemexpress.com [medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
